molecular formula C15H13NO3 B2792693 2-[(4-Acetylphenyl)amino]benzoic acid CAS No. 23600-82-0

2-[(4-Acetylphenyl)amino]benzoic acid

Cat. No.: B2792693
CAS No.: 23600-82-0
M. Wt: 255.273
InChI Key: QYOXABROWSLTCG-UHFFFAOYSA-N
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Description

2-[(4-Acetylphenyl)amino]benzoic acid is a synthetic organic compound belonging to the class of aminobenzoic acid derivatives. This family of compounds is recognized in scientific literature as a privileged scaffold in medicinal chemistry and drug discovery, serving as a critical building block for the development of novel bioactive molecules . The structure incorporates both a benzoic acid and an acetanilide moiety, which contributes to its potential as a versatile intermediate. Researchers value this compound for its ability to engage in further chemical transformations, such as the formation of coordination complexes with various metal ions or serving as a precursor for synthesizing more complex heterocyclic systems . Compounds featuring the aminobenzoic acid core have been investigated for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making this analog a compound of interest for similar exploratory studies . Its structural features suggest potential application in the development of corrosion inhibitors, as related Schiff base analogs have demonstrated effectiveness in protecting metals in acidic mediums . This compound is provided for research purposes only. It is NOT intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-acetylanilino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-10(17)11-6-8-12(9-7-11)16-14-5-3-2-4-13(14)15(18)19/h2-9,16H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOXABROWSLTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Potential biological targets for 2-[(4-Acetylphenyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

From Canonical COX Inhibition to Pleiotropic Ion Channel Modulation

Content Type: Technical Guide & Validation Framework Subject: 2-[(4-Acetylphenyl)amino]benzoic acid (Fenamate Analog) Classification: Small Molecule Pharmacophore / NSAID Scaffold

Executive Summary & Structural Context[1]

The molecule This compound belongs to the N-phenylanthranilic acid class, commonly referred to as fenamates . Structurally, it consists of an anthranilic acid core linked via a secondary amine to a phenyl ring bearing a para-acetyl substituent.

While historically categorized as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) targeting Cyclooxygenase (COX) enzymes, recent pharmacological data reveals that the fenamate scaffold possesses a "privileged structure" capable of modulating non-canonical targets. Specifically, this scaffold is now a critical chemical probe for NLRP3 inflammasome inhibition and ion channel modulation (Cl⁻ and K⁺ channels).

This guide provides a technical roadmap for researchers to validate the biological targets of this specific derivative, distinguishing between its established anti-inflammatory mechanism and its emerging neuroprotective potential.

Biological Target Landscape

Primary Target: Cyclooxygenase (COX-1 / COX-2)

Mechanism: Canonical Orthosteric Inhibition Like its analogs mefenamic and tolfenamic acid, this compound functions as a competitive inhibitor of the COX enzymes.

  • Binding Mode: The carboxylate group of the benzoic acid moiety forms an ionic bond with Arg-120 at the entrance of the COX active site (arachidonic acid binding channel).

  • Selectivity: Fenamates generally exhibit non-selective inhibition (COX-1 ≈ COX-2), though substitutions on the N-phenyl ring (like the 4-acetyl group) can alter the lipophilicity and subtle selectivity ratios.

  • Physiological Outcome: Reduction in prostaglandin H2 (PGH2) synthesis, leading to decreased PGE2 (pain/inflammation) and TXA2 (platelet aggregation).

Secondary Target: NLRP3 Inflammasome (via VRAC)

Mechanism: Upstream Ion Channel Blockade Recent studies (Daniels et al., Nature Communications) identified fenamates as unique among NSAIDs for their ability to inhibit the NLRP3 inflammasome independently of COX inhibition.

  • Target: Volume-Regulated Anion Channels (VRAC), specifically the Chloride (Cl⁻) current.

  • Causality: The fenamate scaffold blocks VRAC, preventing the chloride efflux required for NLRP3 assembly and activation. This inhibits the cleavage of pro-caspase-1 to caspase-1, thereby halting the release of IL-1β.

  • Therapeutic Relevance: This is the primary target for investigation in neurodegenerative models (Alzheimer’s), where sterile inflammation drives pathology.

Tertiary Target: KCNQ (Kv7) Potassium Channels

Mechanism: Allosteric Activation (Channel Opener) Certain fenamate derivatives act as openers for KCNQ2/3 potassium channels.[1][2]

  • Effect: By stabilizing the open state of the channel, these molecules hyperpolarize the neuronal membrane, reducing excitability.

  • Relevance: Potential utility in epilepsy and neuropathic pain management.[1]

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway pharmacology of the fenamate scaffold: the classical COX inhibition and the non-canonical NLRP3 blockade.

Fenamate_Mechanism Compound 2-[(4-Acetylphenyl)amino] benzoic acid COX Target 1: COX-1 / COX-2 (Enzyme) Compound->COX Competitive Inhibition VRAC Target 2: VRAC / Cl- Channel (Ion Channel) Compound->VRAC Blockade PG Prostaglandin Synthesis (PGE2, PGI2) COX->PG Catalysis AA Arachidonic Acid AA->COX Substrate Inflammation Peripheral Inflammation (Pain/Swelling) PG->Inflammation Promotes Cl_Efflux Chloride Efflux VRAC->Cl_Efflux Facilitates NLRP3 NLRP3 Inflammasome Assembly Cl_Efflux->NLRP3 Triggers Caspase Caspase-1 Activation NLRP3->Caspase IL1B IL-1β Secretion Caspase->IL1B

Caption: Dual mechanism of action: Competitive inhibition of COX enzymes (Left) and blockade of VRAC chloride channels preventing NLRP3 inflammasome assembly (Right).

Experimental Validation Framework

To validate this compound, researchers must move beyond simple anti-inflammatory screens. The following protocols isolate the specific biological targets.

Protocol A: COX Isoform Inhibition Assay (Enzymatic)

Purpose: To determine the IC50 and selectivity ratio (COX-1 vs COX-2).

  • Reagent Setup: Use purified ovine COX-1 and human recombinant COX-2. Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation:

    • Incubate enzyme (COX-1 or COX-2) with Heme cofactor and test compound (0.01 µM – 100 µM) in Tris-HCl buffer (pH 8.0) for 10 minutes at 37°C.

    • Control: Use Indomethacin (non-selective) and Celecoxib (COX-2 selective) as positive controls.

  • Reaction Initiation: Add Arachidonic Acid (100 µM) and colorimetric substrate (e.g., TMPD).

  • Measurement: Monitor absorbance at 590 nm. The rate of TMPD oxidation correlates directly with prostaglandin formation.

  • Data Analysis: Plot log-concentration vs. % Inhibition. Calculate IC50 using non-linear regression.

Protocol B: NLRP3 Inflammasome Inhibition (Cell-Based)

Purpose: To confirm inhibition of IL-1β release independent of COX activity.

  • Cell System: Immortalized Bone Marrow-Derived Macrophages (iBMDMs).[3]

  • Priming (Signal 1): Treat cells with LPS (1 µg/mL) for 4 hours to upregulate NLRP3 and pro-IL-1β expression.

  • Compound Treatment: Wash cells and add this compound (10–50 µM) in serum-free media.

    • Critical Control: Include a pure COX inhibitor (e.g., Ibuprofen) to prove that IL-1β reduction is not due to COX inhibition. Ibuprofen should not inhibit IL-1β in this assay, whereas a fenamate will.

  • Activation (Signal 2): Add ATP (5 mM) for 1 hour to trigger P2X7 receptor-mediated K+ efflux and NLRP3 assembly.

  • Readout: Collect supernatant. Quantify secreted IL-1β using ELISA.[3]

  • Validation: Perform Western Blot on cell lysates for Caspase-1 (p10/p20 subunits) to confirm inhibition of cleavage.

Protocol C: Whole-Cell Patch Clamp (VRAC/Cl⁻ Current)

Purpose: To directly observe the blockade of the Volume-Regulated Anion Channel.

  • Setup: HEK293 cells or Macrophages.

  • Pipette Solution: High CsCl intracellular solution to isolate chloride currents.

  • Induction: Induce VRAC currents by perfusing cells with a hypotonic saline solution (250 mOsm). This causes cell swelling and channel opening.

  • Application: Once stable Cl⁻ current is established, perfuse the test compound (50 µM).

  • Result: A rapid, reversible reduction in current amplitude confirms VRAC blockade.

Comparative Data Profile (Predicted)

Based on Structure-Activity Relationships (SAR) of the fenamate class, the following profile is expected for the 4-acetyl derivative compared to the standard Mefenamic Acid.

ParameterMefenamic Acid (Standard)This compoundBiological Implication
COX-1 IC50 ~0.5 µM0.8 - 1.2 µM Potent anti-inflammatory activity; 4-acetyl group may slightly reduce steric fit compared to 2,3-dimethyl.
COX-2 IC50 ~4.0 µM3.5 - 5.0 µM Retains non-selective profile; GI toxicity risk remains.
NLRP3 Inhibition High (via VRAC)High The N-phenylanthranilic core is the pharmacophore for VRAC blockade; the acetyl group is tolerated.
Lipophilicity (LogP) ~5.1~3.8 - 4.2 The acetyl group is more polar than methyls. Improved aqueous solubility and potentially altered BBB penetration.
Metabolism CYP2C9 (Methyl oxidation)Deacetylation / Conjugation The acetyl group offers a different metabolic handle, potentially extending half-life.

Experimental Workflow Diagram

Workflow Start Compound Synthesis & Purification Screen1 Primary Screen: COX-1/2 Enzymatic Assay Start->Screen1 Decision IC50 < 10µM? Screen1->Decision Screen2 Secondary Screen: Macrophage IL-1β ELISA Decision->Screen2 Yes (Anti-inflammatory) Fail Discard / Redesign Decision->Fail No Specific Target Confirmation: Patch Clamp (VRAC) Screen2->Specific IL-1β Reduced (Indep. of COX)

Caption: Step-wise validation workflow to distinguish general NSAID activity from specific inflammasome targeting.

References

  • Daniels, M.J., et al. (2016).[4] "Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models."[4][5][6][7][8] Nature Communications.[4][8] [7]

  • Peretz, A., et al. (2005).[2] "Meclofenamic acid and diclofenac, novel templates of KCNQ2/Q3 potassium channel openers."[1][2] Molecular Pharmacology.

  • Smith, W.L., et al. (2011). "Cyclooxygenases: Structural, Cellular, and Molecular Biology." Annual Review of Biochemistry.

  • Winder, C.V., et al. (1962). "Anti-inflammatory, antipyretic and antinociceptive properties of N-(2,3-xylyl)anthranilic acid (mefenamic acid)." Journal of Pharmacology and Experimental Therapeutics.

  • PubChem Compound Summary. (2024). "N-Phenylanthranilic acid derivatives." National Library of Medicine.

Sources

Electronic properties and dipole moment of 2-[(4-Acetylphenyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of 2-[(4-Acetylphenyl)amino]benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the electronic properties and dipole moment of this compound. Recognizing the current gap in dedicated literature for this specific molecule, this document serves as a "how-to" guide, outlining both computational and experimental workflows. By leveraging data from structurally analogous compounds and established methodologies, this guide offers researchers a robust protocol for in-silico prediction and experimental validation of key electronic parameters. These parameters are critical for understanding molecular interactions, predicting reactivity, and informing rational drug design and materials science applications.

Introduction: The Significance of this compound

This compound belongs to the family of N-phenylanthranilic acids, a core scaffold in many non-steroidal anti-inflammatory drugs (NSAIDs). The parent molecule, fenamic acid, and its derivatives are known for their therapeutic effects, which are intrinsically linked to their molecular structure and electronic properties. The introduction of an acetyl group on the phenyl ring, as in the title compound, can significantly alter the electron distribution, and consequently, its chemical behavior and biological activity.

A thorough understanding of the electronic properties—such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular dipole moment—is paramount. These properties govern the molecule's reactivity, stability, and intermolecular interactions, which are fundamental to its pharmacokinetic and pharmacodynamic profiles. For instance, the dipole moment influences solubility and the ability to cross biological membranes, while the HOMO and LUMO energies are key indicators of the molecule's susceptibility to electrophilic and nucleophilic attack.

This guide will detail the synergistic use of computational modeling and experimental techniques to provide a complete picture of the electronic landscape of this compound.

Theoretical Framework: Key Electronic Properties and the Dipole Moment

Frontier Molecular Orbitals (HOMO and LUMO)

The HOMO and LUMO are the frontier orbitals involved in chemical reactions.

  • HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital that is empty of electrons. The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

  • Ionization Potential (I): The energy required to remove an electron from a molecule. I ≈ -EHOMO.

  • Electron Affinity (A): The energy released when an electron is added to a molecule. A ≈ -ELUMO.

  • Electronegativity (χ): The ability of a molecule to attract electrons. χ = (I + A) / 2.

  • Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. η = (I - A) / 2.

  • Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability. S = 1 / η.

Molecular Dipole Moment (µ)

The dipole moment is a measure of the net molecular polarity, arising from the non-uniform distribution of electron density within the molecule. It is a vector quantity, with both magnitude and direction. The dipole moment is crucial for understanding:

  • Solubility: Polar molecules with a significant dipole moment tend to be more soluble in polar solvents.

  • Intermolecular Interactions: Dipole-dipole interactions are important forces that govern how molecules interact with each other and with biological targets like protein binding sites.

  • Non-Linear Optical (NLO) Properties: Molecules with large dipole moments can exhibit significant NLO activity.

In Silico Analysis: A Computational Approach

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic properties and dipole moment of molecules with high accuracy.

Computational Protocol: DFT Calculations

This protocol outlines the steps to compute the electronic properties of this compound using a software package like Gaussian.

  • Molecule Building: Construct the 3D structure of this compound using a molecular modeling program.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional with a 6-31G(d,p) basis set.[1][2]

  • Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the electronic properties. This will provide the HOMO and LUMO energies, as well as the total dipole moment.

  • Data Analysis: From the output file, extract the HOMO and LUMO energies and the dipole moment. Calculate the global reactivity descriptors using the formulas provided in Section 2.2.

Predicted Electronic Properties and Dipole Moment

While specific data for the title compound is not available, we can present expected values based on a closely related molecule, 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, which has a calculated dipole moment of 3.408 D.[3] The electronic properties are also expected to be in a similar range to other aminobenzoic acid derivatives.[4]

PropertyPredicted Value (Illustrative)Significance
HOMO Energy~ -6.5 eVIndicates the propensity to donate electrons.
LUMO Energy~ -1.5 eVIndicates the propensity to accept electrons.
HOMO-LUMO Gap (ΔE)~ 5.0 eVA relatively large gap suggests good kinetic stability.[4]
Dipole Moment (µ)~ 3.5 DA significant dipole moment suggests the molecule is polar and will engage in dipole-dipole interactions.
Ionization Potential (I)~ 6.5 eVEnergy required to remove an electron.
Electron Affinity (A)~ 1.5 eVEnergy released upon gaining an electron.
Electronegativity (χ)~ 4.0 eVOverall ability to attract electrons.
Chemical Hardness (η)~ 2.5 eVResistance to change in electron distribution.
Chemical Softness (S)~ 0.4 eV-1Measure of polarizability.

Note: These values are illustrative and should be confirmed by specific calculations for this compound.

Visualization of the Computational Workflow

G cluster_input Input cluster_dft DFT Calculation (e.g., Gaussian) cluster_output Output & Analysis mol_build 1. Build 3D Structure of This compound geom_opt 2. Geometry Optimization (B3LYP/6-31G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc sp_calc 4. Single-Point Energy Calculation freq_calc->sp_calc properties 5. Extract HOMO, LUMO, and Dipole Moment sp_calc->properties descriptors 6. Calculate Global Reactivity Descriptors properties->descriptors

Caption: Computational workflow for determining electronic properties using DFT.

Experimental Characterization

Experimental techniques are essential for validating the computational predictions and providing real-world data.

UV-Visible Spectroscopy for Optical Band Gap

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. This can be used to determine the optical HOMO-LUMO gap.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or DMSO) of a known concentration (e.g., 5 x 10-5 M).[5]

  • Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer and calibrate it with the pure solvent as a blank.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm.[6]

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λmax).

    • Determine the absorption edge (λonset) from the spectrum.

    • Calculate the optical band gap (Eg) using the formula: Eg (eV) = 1240 / λonset (nm).

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep 1. Prepare Dilute Solution of This compound spectrometer 2. Use UV-Vis Spectrophotometer prep->spectrometer acquire 3. Record Absorption Spectrum (200-800 nm) spectrometer->acquire onset 4. Determine Absorption Edge (λ_onset) acquire->onset band_gap 5. Calculate Optical Band Gap (Eg = 1240 / λ_onset) onset->band_gap

Caption: Experimental workflow for determining the optical band gap via UV-Vis spectroscopy.

Cyclic Voltammetry for Electrochemical HOMO and LUMO Energies

Cyclic voltammetry (CV) is an electrochemical technique that measures the current response of a system to a cycling potential sweep. It can be used to determine the oxidation and reduction potentials of a molecule, which can be related to the HOMO and LUMO energies.

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Electrolyte Solution: Prepare a solution of the sample in a suitable solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Internal Standard: Add a known internal standard with a stable redox potential, such as ferrocene/ferrocenium (Fc/Fc+).

  • Data Acquisition: Perform cyclic voltammetry by scanning the potential from an initial value to a final value and back. Record the resulting voltammogram.

  • Data Analysis:

    • Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.

    • Calculate the HOMO and LUMO energies using the following empirical formulas, referencing against the Fc/Fc+ couple (assuming E1/2(Fc/Fc+) is 4.8 eV below the vacuum level):

      • EHOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8]

      • ELUMO (eV) = -[Ered - E1/2(Fc/Fc+) + 4.8]

G cluster_setup Setup cluster_measurement Measurement cluster_analysis Data Analysis cell 1. Assemble Three-Electrode Cell solution 2. Prepare Electrolyte Solution with Sample and Standard cell->solution cv 3. Perform Cyclic Voltammetry solution->cv acquire 4. Record Voltammogram cv->acquire potentials 5. Determine Onset Oxidation (E_ox) and Reduction (E_red) Potentials acquire->potentials energies 6. Calculate Electrochemical HOMO and LUMO Energies potentials->energies

Caption: Experimental workflow for determining electrochemical HOMO/LUMO energies via cyclic voltammetry.

Integration of Computational and Experimental Data

A key aspect of a thorough investigation is the correlation of data from different methodologies. The HOMO-LUMO gap obtained from DFT calculations (fundamental gap) should be compared with the optical gap from UV-Vis spectroscopy and the electrochemical gap from cyclic voltammetry. It is important to note that these values may differ due to the nature of the measurements (gas-phase calculation vs. solution-phase experiment, vertical vs. adiabatic transitions). However, they should show a consistent trend. The experimental data serves as a crucial benchmark for validating and refining the computational models.

Conclusion

This technical guide has provided a detailed roadmap for the comprehensive characterization of the electronic properties and dipole moment of this compound. By integrating DFT calculations with experimental techniques such as UV-Vis spectroscopy and cyclic voltammetry, researchers can obtain a deep understanding of the molecule's electronic structure and reactivity. This knowledge is invaluable for predicting its behavior in biological systems and for the rational design of new therapeutic agents and functional materials. The protocols and frameworks presented herein are designed to be broadly applicable to the characterization of other novel organic molecules.

References

  • Mary, Y. S., et al. (2015). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with potential for nonlinear optical applications: A comprehensive spectroscopic and quantum chemical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 836-848.
  • Gece, G. (2008). The use of quantum chemical methods in corrosion inhibitor studies. Corrosion Science, 50(11), 2981-2992.
  • Shankar, R., et al. (2019). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. Journal of Applicable Chemistry, 8(2), 567-576.
  • Mirković, J., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. RSC Advances, 11(36), 22340-22353.
  • Terzi, F., et al. (2023). Electrochemical Behavior and Voltammetric Determination of Two Synthetic Aroyl Amides Opioids. Molecules, 28(6), 2736.
  • Garrido, M., et al. (2024). Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters. Foods, 13(6), 906.
  • Gong, Y., et al. (2023). Synthesis, crystal structure, and DFT study of 4-((furan-2-ylmethyl)amino)benzoic acid and N' -acryloyl- N' -phenylfuran-2-carbohydrazide compounds. Journal of Molecular Structure, 1285, 135456.
  • Zhang, J., et al. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid.
  • Wei, Y., et al. (2012). Electrochemical behavior and voltammetric determination of tryptophan based on 4-aminobenzoic acid polymer film modified glassy carbon electrode. Talanta, 99, 558-563.
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  • Kumara Swamy, B. E., et al. (2009). Cyclic Voltammetric Investigation of Dopamine at p-aminobenzoic Acid Modified Carbon Paste Electrode. International Journal of Electrochemical Science, 4, 1176-1186.
  • National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Das, D., et al. (2017). Molecular Docking and Density Function Theory (DFT) Studies of Some 4-(2-chloroacetamido)Benzoic Acid Derivatives as Local Anesthetics. Inventi Rapid: Molecular Modeling, 2017(1), 1-5.
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  • Singh, K., et al. (2014). Hydrogen Bonding Patterns and DFT Studies of (4- Acetylphenyl)amino 2,2-Dimethylpropanoate and (E)-1-(4- Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one. Journal of Chemical Crystallography, 44, 385-398.
  • Zhang, J., et al. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid.
  • Vijayalakshmi, R., et al. (2025). Spectral, electrical, mechanical and dielectric characterization of 2-aminobenzothiazolium 4-fluorobenzoate (Scaffold in drugs). Bangladesh Journal of Scientific and Industrial Research, 60(3), 159-170.
  • Trivedi, M. K., et al. (2015). Physicochemical and Spectral Characterization of Biofield Energy Treated 4-Methylbenzoic Acid. American Journal of Chemical Engineering, 3(6), 99-106.
  • PubChem. (n.d.). 2-((4-Chlorobenzyl)amino)benzoic acid. In PubChem Compound Database. Retrieved from [Link]

  • Avci, D., et al. (2025). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents.
  • Saravanamoorthy, K., et al. (2021). Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid. Acta Scientific Medical Sciences, 5(11), 10-23.
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A Technical Guide to In Silico Analysis: Computational Docking of 2-[(4-Acetylphenyl)amino]benzoic acid with Cyclooxygenase-2

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, step-by-step framework for conducting a computational molecular docking study of 2-[(4-Acetylphenyl)amino]benzoic acid, a derivative of fenamic acid. Recognizing the therapeutic potential of fenamates as nonsteroidal anti-inflammatory drugs (NSAIDs), this document outlines the rationale and methodology for investigating the interaction of this specific compound with its putative biological target, Cyclooxygenase-2 (COX-2). Designed for researchers, scientists, and drug development professionals, this guide offers field-proven insights into ligand and protein preparation, docking simulation using the widely accessible AutoDock Vina software, and rigorous post-docking analysis. By detailing the causality behind each experimental choice and embedding self-validating protocols, this whitepaper serves as a practical blueprint for initiating in silico drug discovery projects, ensuring scientific integrity and reproducibility.

Part 1: Foundational Concepts and Strategic Planning

The Therapeutic Landscape of Fenamic Acid Derivatives

Fenamic acid derivatives, a class of N-phenylanthranilic acids, are well-established nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—mediators of pain, inflammation, and fever.[3][4] The clinical utility of fenamates like mefenamic acid underscores the value of this chemical scaffold in drug design.[5] The compound of interest, this compound, shares this core pharmacophore, making it a compelling candidate for investigation as a potential COX inhibitor.

The Imperative for In Silico Docking in Modern Drug Discovery

Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) to a second (a receptor, typically a protein).[6][7] This structure-based drug design (SBDD) approach offers significant advantages in the early stages of drug discovery by enabling rapid, cost-effective screening of virtual compound libraries and providing atomic-level insights into molecular interactions.[8] By simulating these interactions, researchers can prioritize candidates for synthesis and experimental testing, thereby accelerating the development pipeline.[9]

Strategic Target Selection: Why Cyclooxygenase-2 (COX-2)?

The COX enzyme exists in two primary isoforms, COX-1 and COX-2.[3] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation.[10] Therefore, selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory agents with a reduced risk of gastrointestinal side effects. Given that fenamates are known to inhibit both COX isoforms, investigating the binding mode of this compound within the COX-2 active site is a logical and scientifically grounded starting point.[3] For this guide, we will utilize a high-resolution crystal structure of Mus musculus (mouse) COX-2, which shares high sequence and structural homology with the human enzyme, providing a reliable model for our study.

Part 2: Pre-Computation: A Protocol for Rigorous System Preparation

Scientific integrity in computational docking begins with meticulous preparation of both the ligand and the receptor. Errors or artifacts introduced at this stage will invariably lead to unreliable results.

Ligand Preparation Workflow

The goal of ligand preparation is to convert a 2D chemical representation into a three-dimensionally accurate, energy-minimized structure with the correct file format for docking software.

Step-by-Step Protocol:

  • Obtain 2D Structure: Draw the structure of this compound in a chemical drawing tool like ChemDraw or obtain the SMILES string.

  • Convert to 3D: Use a molecular editor such as Avogadro or an online converter to generate initial 3D coordinates from the 2D structure.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF in Avogadro). This step is crucial to relieve steric strain and find a low-energy, stable conformation.

  • File Format Conversion: The docking program we will use, AutoDock Vina, requires the ligand to be in the PDBQT file format.[11] This format is an extension of the PDB format that includes atomic partial charges (Q) and atom types (T).[11] Use of AutoDock Tools (part of the MGLTools package) or the meeko Python package is recommended for this conversion.

    • Causality: The PDBQT format is essential because it encodes the necessary information for the Vina scoring function to calculate intermolecular interactions, such as electrostatic and van der Waals forces. Correct charge assignment is critical for accurately modeling polar interactions.

Receptor Preparation Workflow

Preparing the protein target involves "cleaning" the crystal structure obtained from the Protein Data Bank (PDB) to make it suitable for a docking simulation.

Step-by-Step Protocol:

  • Download the Receptor Structure: Access the RCSB Protein Data Bank ([Link]) and download a suitable crystal structure of COX-2. For this guide, we will use PDB ID: 4PH9 , which is the structure of Mus musculus COX-2 co-crystallized with ibuprofen.[12]

  • Clean the PDB File: Use a molecular visualization program like UCSF Chimera or PyMOL to prepare the protein.[13][14]

    • Remove Non-essential Molecules: Delete all water molecules, ions, and the co-crystallized ligand (ibuprofen) from the PDB file.[15]

      • Expertise & Causality: Water molecules in the binding site can interfere with the docking algorithm and are typically removed unless a specific water-bridged interaction is being hypothesized and studied with advanced techniques. Removing the original ligand clears the binding site for the new compound.

    • Handle Missing Residues/Atoms: PDB files sometimes have missing side chains or loops due to poor electron density in the crystal structure. Tools like Chimera's Dock Prep can model and repair these missing segments.[16]

  • Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. Add hydrogens to the protein, ensuring correct protonation states for acidic and basic residues at a physiological pH (e.g., pH 7.4).[15]

  • Convert to PDBQT Format: Similar to the ligand, the receptor must be converted to the PDBQT format using AutoDock Tools. This process assigns partial charges and atom types to the protein residues.[17]

Part 3: The Docking Simulation: An AutoDock Vina Workflow

With the ligand and receptor prepared, the next step is to perform the docking simulation using AutoDock Vina, a widely used, efficient, and accurate open-source docking program.[18][19]

Overall Computational Workflow Diagram

G cluster_prep Part 2: Preparation cluster_dock Part 3: Simulation cluster_analysis Part 4: Analysis Ligand_Prep Ligand Preparation (2D to 3D PDBQT) Define_Grid Define Search Space (Grid Box) Ligand_Prep->Define_Grid Receptor_Prep Receptor Preparation (PDB to PDBQT) Receptor_Prep->Define_Grid Config_Vina Configure Vina (conf.txt) Define_Grid->Config_Vina Run_Vina Execute Docking (Command Line) Config_Vina->Run_Vina Analyze_Scores Analyze Binding Scores (kcal/mol) Run_Vina->Analyze_Scores Visualize_Poses Visualize Poses & Interactions (PyMOL/Chimera) Analyze_Scores->Visualize_Poses Validate Protocol Validation (Re-docking) Visualize_Poses->Validate

Caption: High-level workflow for a molecular docking study.

Defining the Search Space (The Grid Box)

The docking algorithm needs to know where to search for a binding pose. This is defined by a "grid box," a three-dimensional cube centered on the active site.

Protocol:

  • Identify the Active Site: Load the prepared receptor PDBQT file into a visualization tool. The active site of COX-2 is a long hydrophobic channel. In our chosen PDB (4PH9), it's the location where ibuprofen was bound. Key residues include Arg120, Tyr355, and Ser530.

  • Center the Grid: Determine the X, Y, and Z coordinates for the center of the box. A practical method is to find the geometric center of the original co-crystallized ligand.

  • Set Grid Dimensions: Define the size of the box in Angstroms (e.g., 25 x 25 x 25 Å). The box must be large enough to accommodate the entire ligand in various orientations but small enough to focus the search, saving computational time.[11]

Configuring and Executing the Docking Run

AutoDock Vina is controlled via a simple text file, typically named conf.txt.

Sample conf.txt file:

Execution Command:

Open a terminal or command prompt, navigate to the directory containing your files, and execute: vina --config conf.txt --log docking_log.txt

Parameter Explanation:

  • exhaustiveness : (Optional, default is 8) This parameter controls the thoroughness of the search. Increasing it (e.g., to 16 or 32) may improve the accuracy of the result at the cost of longer computation time.[18]

Part 4: Post-Docking Analysis and Validation

Interpreting Binding Affinity and Poses

Vina will output a multi-model PDBQT file (docking_results.pdbqt) containing the top-ranked binding poses (typically 9 by default) and their corresponding binding affinities in the log file.

  • Binding Affinity (kcal/mol): This score is an estimation of the binding free energy.[20] A more negative value indicates a stronger, more favorable binding interaction.[21] These scores are best used for relative ranking of different compounds or different poses of the same compound, rather than as absolute, true values.[20]

  • Binding Poses: Each "model" in the output file represents a different predicted 3D orientation of the ligand within the receptor's active site.

Pose RankBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-9.20.000
2-9.01.35
3-8.81.89
4-8.52.41
.........
Note: This is a table of hypothetical results for illustrative purposes.
Visualization of Ligand-Receptor Interactions

A docking score alone is insufficient. Visual inspection of the top-ranked poses is a critical step to understand the underlying molecular interactions that stabilize the complex.

Protocol using PyMOL:

  • Load Structures: Open PyMOL and load the prepared receptor PDBQT file and the docking output file (docking_results.pdbqt).[22]

  • Isolate Top Pose: Focus on the first (best-scoring) pose.

  • Visualize Interactions: Use PyMOL's tools to identify and display key interactions.[23][24]

    • Hydrogen Bonds: These are critical for specificity and affinity.

    • Hydrophobic Interactions: Identify nonpolar contacts between the ligand and hydrophobic residues in the active site channel.

    • Pi-Stacking: Look for interactions between aromatic rings on the ligand and receptor.

  • Generate Publication-Quality Images: Use PyMOL's rendering capabilities to create clear images showing the ligand in the binding pocket, with key interacting residues highlighted.[14][25]

The Trustworthiness Pillar: Protocol Validation via Re-docking

A crucial step to validate your docking protocol is to perform a "re-docking" experiment. This is a self-validating system that builds confidence in your methodology.

Protocol:

  • Prepare the Native Ligand: Using the original PDB file (4PH9), extract the co-crystallized ibuprofen and prepare it as a PDBQT file, just as you did for the test ligand.

  • Re-dock the Native Ligand: Run an AutoDock Vina simulation using the prepared receptor and the native ibuprofen ligand, with the exact same grid box and docking parameters used for your test compound.

  • Calculate RMSD: Superimpose the top-ranked docked pose of ibuprofen onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the two.[20]

    • Interpretation: An RMSD value of less than 2.0 Å is generally considered a success.[21] It demonstrates that your docking protocol is capable of accurately reproducing the experimentally determined binding mode. A successful re-docking validates your choice of receptor preparation, grid box definition, and software parameters, lending trustworthiness to the results obtained for your novel compound.

Part 5: Conclusion and Future Directions

This guide has detailed a complete in silico workflow for investigating the binding of this compound to the COX-2 enzyme. By following these protocols for preparation, simulation, and analysis, researchers can generate a robust hypothesis about the compound's potential as a selective COX-2 inhibitor. The predicted binding affinity and specific molecular interactions (e.g., hydrogen bonds with Ser530 or hydrophobic contacts within the side pocket) provide a strong foundation for the next steps in the drug discovery process. These in silico findings should be used to guide the design of in vitro enzymatic assays to experimentally determine the IC50 value of the compound against both COX-1 and COX-2, followed by cell-based assays and eventually in vivo studies to confirm its anti-inflammatory efficacy and safety profile.

References

  • Wikipedia. (2024). Mefenamic acid. Retrieved February 15, 2026, from [Link]

  • UC Santa Barbara. (n.d.). Tutorial: Molecular Visualization of Protein-Drug Interactions. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2014). How can PyMOL be exploited for seeing ligand-protein interactions? Retrieved February 15, 2026, from [Link]

  • The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2024). Cyclooxygenase-2. Retrieved February 15, 2026, from [Link]

  • Bioinformatics Review. (2026). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Retrieved February 15, 2026, from [Link]

  • Biotecnika. (2024). PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications. YouTube. Retrieved February 15, 2026, from [Link]

  • UC Santa Barbara. (n.d.). PyMOL for Molecular Visualization. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). 3D Structure of Human COX-2 Represented by Chain A (PDB code: 5IKR, R = 2.34 Å in Complex with Mefenamic Acid). Retrieved February 15, 2026, from [Link]

  • RCSB PDB. (2014). 4PH9: The structure of Ibuprofen bound to cyclooxygenase-2. Retrieved February 15, 2026, from [Link]

  • RCSB PDB. (2015). 4RRW: Crystal Structure of Apo Murine Cyclooxygenase-2. Retrieved February 15, 2026, from [Link]

  • BioExcel. (n.d.). Protein-ligand Docking tutorial using BioExcel Building Blocks (PDBe REST-API Version). Retrieved February 15, 2026, from [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved February 15, 2026, from [Link]

  • RCSB PDB. (2010). 3NTG: Crystal structure of COX-2 with selective compound 23d-(R). Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results? Retrieved February 15, 2026, from [Link]

  • Meiler Lab. (n.d.). Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. Retrieved February 15, 2026, from [Link]

  • Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Retrieved February 15, 2026, from [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Vina Documentation. Retrieved February 15, 2026, from [Link]

  • Bonvin Lab. (n.d.). How to prepare structures for HADDOCK? Retrieved February 15, 2026, from [Link]

  • Bioinformatics. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. YouTube. Retrieved February 15, 2026, from [Link]

  • KBbox. (n.d.). Small Molecule Docking. Retrieved February 15, 2026, from [Link]

  • Jiang, T., et al. (2013). Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. PMC. Retrieved February 15, 2026, from [Link]

  • The Scripps Research Institute. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. Retrieved February 15, 2026, from [Link]

  • Bentham Science. (2023). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2023). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Retrieved February 15, 2026, from [Link]

  • PubMed. (2025). The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. Retrieved February 15, 2026, from [Link]

  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved February 15, 2026, from [Link]

  • Martis, E. A. F., & Téletchéa, S. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Retrieved February 15, 2026, from [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved February 15, 2026, from [Link]

  • The Scripps Research Institute. (2020). AutoDock Vina Manual. Retrieved February 15, 2026, from [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase. PMC. Retrieved February 15, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for 2-[(4-Acetylphenyl)amino]benzoic acid as a Ligand

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This document provides a comprehensive guide for the utilization of 2-[(4-Acetylphenyl)amino]benzoic acid as a versatile ligand in coordination chemistry and drug development. These application notes and protocols are designed to furnish researchers with the necessary theoretical framework and practical methodologies for the synthesis, characterization, and application of this ligand and its corresponding metal complexes. The information herein is curated to support endeavors in the discovery of novel therapeutic agents and functional materials.

Introduction: The Potential of N-Aryl Anthranilic Acid Derivatives

N-aryl anthranilic acid derivatives represent a privileged scaffold in medicinal chemistry and materials science.[1][2] The structural motif, characterized by a diarylamine linkage, offers a unique combination of rigidity and conformational flexibility, making it an ideal platform for the design of ligands with specific coordination geometries and biological activities. The title compound, this compound, incorporates a chelating aminocarboxylic acid moiety capable of forming stable complexes with a variety of transition metal ions.[1][3] The presence of the acetyl group on the phenyl ring provides an additional site for functionalization and can influence the electronic properties and biological activity of the resulting metal complexes.

Derivatives of N-phenylanthranilic acid have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][4][5] The formation of metal complexes with these ligands often leads to an enhancement of their biological efficacy.[2][3] This guide will detail the necessary procedures to explore the potential of this compound as a ligand for the development of novel metal-based drugs and functional materials.

Synthesis of the Ligand: this compound

A reliable method for the synthesis of this compound is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[6][7][8] This approach involves the coupling of an aryl halide with an amine. In this case, 2-chlorobenzoic acid is reacted with 4-aminoacetophenone.

Proposed Synthetic Protocol: Ullmann Condensation

This protocol is a generalized procedure and may require optimization for yield and purity.

Materials:

  • 2-Chlorobenzoic acid

  • 4-Aminoacetophenone

  • Potassium carbonate (K₂CO₃), anhydrous

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA) or 1,10-phenanthroline (as a ligand for copper)

  • Toluene or Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzoic acid (1 equivalent), 4-aminoacetophenone (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents).

  • Add copper(I) iodide (0.1 equivalents) and the copper ligand (e.g., DMEDA, 0.2 equivalents).

  • Add anhydrous toluene or DMF to the flask. The volume should be sufficient to ensure good stirring.

  • Degas the reaction mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 110-150 °C, depending on the solvent) under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Acidify the aqueous layer with concentrated HCl to a pH of approximately 2-3 to precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.

Physicochemical and Spectroscopic Characterization of the Ligand

Accurate characterization of the synthesized this compound is crucial before its use as a ligand.

PropertyDataSource
Molecular Formula C₁₅H₁₃NO₃[9]
Molecular Weight 255.27 g/mol [9]
Appearance Expected to be a solid-
CAS Number 23600-82-0[9]
Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is essential for identifying the key functional groups.[10]

  • O-H stretch (carboxylic acid): A broad band is expected in the region of 2500-3300 cm⁻¹.

  • N-H stretch (secondary amine): A sharp to medium band around 3300-3500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1680-1710 cm⁻¹.

  • C=O stretch (ketone): A strong, sharp band around 1660-1685 cm⁻¹.

  • C=C stretch (aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.[10]

  • ¹H NMR: Expect signals for the aromatic protons (in the range of 6.5-8.0 ppm), the N-H proton (a broad singlet), the carboxylic acid proton (a broad singlet at higher ppm, >10 ppm), and the methyl protons of the acetyl group (a singlet around 2.5 ppm).

  • ¹³C NMR: Expect signals for the carbonyl carbons (carboxylic acid and ketone, >160 ppm), the aromatic carbons, and the methyl carbon of the acetyl group.

Procedures for Using this compound as a Ligand

This ligand can act as a bidentate chelating agent, coordinating to a metal ion through the nitrogen of the amino group and an oxygen of the carboxylate group.[1]

General Protocol for the Synthesis of Metal Complexes

This is a general procedure that can be adapted for various transition metal salts (e.g., chlorides, nitrates, sulfates, or acetates of Cu(II), Ni(II), Co(II), Zn(II), etc.).

Materials:

  • This compound (ligand)

  • Metal salt (e.g., CuCl₂·2H₂O, Ni(NO₃)₂·6H₂O, Co(CH₃COO)₂·4H₂O)

  • Ethanol or Methanol

  • A suitable base (e.g., NaOH, KOH, or triethylamine) to deprotonate the carboxylic acid.

Procedure:

  • Dissolve the ligand (2 equivalents) in ethanol or methanol in a round-bottom flask. Gentle heating may be required.

  • In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.

  • Slowly add a solution of the base (2 equivalents) to the ligand solution to deprotonate the carboxylic acid.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • A precipitate of the metal complex is expected to form. The color of the solution may also change.

  • Stir the reaction mixture at room temperature or under reflux for a specified period (e.g., 2-4 hours).

  • Monitor the formation of the complex by observing the precipitation.

  • Cool the reaction mixture to room temperature and collect the solid product by filtration.

  • Wash the precipitate with the solvent used for the reaction to remove any unreacted starting materials.

  • Dry the resulting metal complex in a desiccator or under vacuum.

Characterization of the Metal Complexes

The synthesized metal complexes should be thoroughly characterized to determine their structure and properties.

FT-IR Spectroscopy

Comparison of the FT-IR spectrum of the complex with that of the free ligand can provide evidence of coordination.[1][3]

  • Disappearance of the O-H band: The broad O-H band of the carboxylic acid should disappear, indicating deprotonation and coordination.

  • Shift in the C=O stretch: The C=O stretching frequency of the carboxylate group will typically shift to a lower wavenumber upon coordination.

  • Shift in the N-H band: A shift in the N-H stretching frequency may indicate coordination of the amino group.

  • New bands: The appearance of new bands at lower frequencies (typically below 600 cm⁻¹) can be attributed to the formation of M-N and M-O bonds.

UV-Visible Spectroscopy

UV-Vis spectroscopy can provide information about the electronic transitions within the complex and can be used to infer the coordination geometry.[3]

Magnetic Susceptibility

For complexes with paramagnetic metal ions (e.g., Cu(II), Ni(II), Co(II)), measuring the magnetic susceptibility can help determine the number of unpaired electrons and thus the geometry of the complex.[1]

Elemental Analysis

Elemental analysis (C, H, N) is crucial for confirming the stoichiometry of the metal complex.

Potential Applications and Biological Activity

Metal complexes of N-aryl anthranilic acid derivatives often exhibit enhanced biological activity compared to the free ligands.[2][3]

Antimicrobial Activity

The synthesized complexes can be screened for their antibacterial and antifungal activity against a panel of pathogenic microorganisms using standard methods like the agar well diffusion assay or by determining the Minimum Inhibitory Concentration (MIC).[11]

Anti-inflammatory and Anticancer Activity

Derivatives of N-phenylanthranilic acid are known for their anti-inflammatory properties.[4] The metal complexes can be evaluated for their potential as anti-inflammatory agents. Furthermore, given the structural similarities to other bioactive molecules, these complexes could be screened for their cytotoxic activity against various cancer cell lines.[2][12]

Determination of Metal-Ligand Stability Constants

The stability of the metal complexes in solution can be quantified by determining their stability constants. Common methods include:

  • Potentiometric Titration (Bjerrum's Method): This method involves titrating a solution containing the ligand and the metal ion with a standard base and monitoring the pH.[13][14]

  • Spectrophotometric Methods (Job's Method of Continuous Variation): This technique is suitable for colored complexes and involves measuring the absorbance of a series of solutions with varying metal-to-ligand ratios.[15][16]

  • Chromatographic Methods: Techniques like ion exchange chromatography coupled with atomic spectrometry can be used for strong complexes.[17]

Visualizations and Diagrams

Diagram 1: Proposed Synthesis of this compound

G 2-Chlorobenzoic_Acid 2-Chlorobenzoic Acid Reaction Ullmann Condensation CuI, K₂CO₃, Ligand 2-Chlorobenzoic_Acid->Reaction 4-Aminoacetophenone 4-Aminoacetophenone 4-Aminoacetophenone->Reaction Product This compound Reaction->Product

Caption: Ullmann condensation for ligand synthesis.

Diagram 2: General Workflow for Metal Complex Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Ligand This compound Complexation Complexation Reaction (Solvent, Base) Ligand->Complexation Metal_Salt Metal Salt (e.g., CuCl₂) Metal_Salt->Complexation Complex Metal Complex Complexation->Complex FTIR FT-IR Spectroscopy Complex->FTIR UVVis UV-Vis Spectroscopy Complex->UVVis MagSus Magnetic Susceptibility Complex->MagSus Elemental Elemental Analysis Complex->Elemental BioActivity Biological Activity Screening (Antimicrobial, Anticancer) Complex->BioActivity Stability Stability Constant Determination Complex->Stability

Caption: Workflow for complex synthesis and analysis.

References

  • Rajalakshmi, R.T., Bheeter, S.R., & Vasanth, N. (2015). Synthesis and Characterisaion of Biologically Active Metal Complexes of N-Phenyl Anthranilic Acid. ReTeLL, Research and Teaching in Learning Letter, An Inter-Disciplinary Refereed Research Journal, 15, 30–37. [Link]

  • Prasher, P., & Sharma, M. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Molecules, 28(16), 6123. [Link]

  • STABILITY CONSTANTS AND THEIR MEASUREMENT. (n.d.). [Link]

  • Wacker, M., & Seubert, A. (2014). Determination of stability constants of strong metal–ligand complexes using anion or cation exchange chromatography and atomic spectrometry detection. Analytical Methods, 6(10), 3357-3364. [Link]

  • AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. (2014). ResearchGate. [Link]

  • Stability of Metal Complexes. (n.d.). SciSpace. [Link]

  • Determination of Stability Constants. (n.d.). Scribd. [Link]

  • Al-Hamdani, A. A., & Al-Khafaji, Y. A. (2022). Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. Journal of the Iranian Chemical Society, 19(11), 4755-4769. [Link]

  • Modes of coordination between anthranilic acid and some metals. (2022). ResearchGate. [Link]

  • Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. (2023). ResearchGate. [Link]

  • The molecular design of biologically active derivatives of N-phenylanthranilic acid. (2018). ResearchGate. [Link]

  • Ullmann condensation. (n.d.). Wikipedia. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • COORDINATION INTERACTION BETWEEN ANTHRANILIC LIGAND AND D-ELEMENT SALTS DURING CRYSTAL FORMATION: A STRUCTURAL AND SPECTROSCOPIC APPROACH. (2025). inLIBRARY. [Link]

  • Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. (2024). Asian Publication Corporation. [Link]

  • Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (2004). ScienceDirect. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). MDPI. [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2014). PMC. [Link]

  • Synthesis, DFT calculations and spectral studies of the interaction of 2-chlorobenzoic acid with some amines in the presence of copper nanoparticles. (2024). Organic Chemistry Research. [Link]

  • Synthesis and Characterization of Some New Compounds Derivatives from Para-amino Benzoic Acid. (2025). ResearchGate. [Link]

  • Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. (n.d.). Scholars Research Library. [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025). ijarsct. [Link]

  • Supporting information. (n.d.). The Royal Society of Chemistry. [Link]

  • Benzoic acid, 4-chloro-, 4-acetylphenyl ester. (n.d.). SpectraBase. [Link]

Sources

Preparation of metal complexes using 2-[(4-Acetylphenyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Characterization of Metal(II) Complexes with 2-[(4-Acetylphenyl)amino]benzoic Acid

Executive Summary & Scientific Rationale

This guide details the synthesis and characterization of transition metal complexes (Cu(II), Co(II), Ni(II), Zn(II)) utilizing This compound . This ligand belongs to the N-phenylanthranilic acid (fenamate) class, structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid.

Why this Ligand? Unlike simple anthranilic acid, the inclusion of the para-acetyl group on the N-phenyl ring introduces specific electronic properties:

  • Electronic Modulation: The electron-withdrawing acetyl group reduces the electron density on the secondary amine, potentially altering the Lewis basicity of the nitrogen donor.

  • Derivatization Potential: The free acetyl group remains available for post-complexation Schiff base reactions, making these complexes valuable precursors for supramolecular assemblies.

  • Biological Relevance: Fenamate derivatives exhibit potent COX inhibition; their metal complexes often show enhanced bioavailability and reduced gastrointestinal toxicity compared to the free acid.

Experimental Workflow (Visualized)

The following diagram outlines the critical path from precursor synthesis to final complex validation.

G cluster_0 Step 1: Ligand Synthesis (Ullmann) cluster_1 Step 2: Metal Complexation cluster_2 Step 3: Validation Start Start: Raw Materials React1 2-Chlorobenzoic Acid + 4-Aminoacetophenone Start->React1 Cat Cu Catalyst / K2CO3 Reflux (DMF) React1->Cat Acidify Acidification (HCl) pH 4-5 Cat->Acidify Ligand Ligand Isolation: This compound Acidify->Ligand Mix Reflux (1:2 M:L Ratio) pH Adjustment (NH3/NaOH) Ligand->Mix Salt Metal Salt (MCl2 or M(OAc)2) in Ethanol Salt->Mix Precip Precipitation & Washing (Hot EtOH/Water) Mix->Precip IR FTIR Analysis (Δν COO- shift) Precip->IR Cond Molar Conductance (Non-electrolyte check) Precip->Cond

Caption: Figure 1.[1] Integrated workflow for the synthesis of fenamate-type metal complexes. Color coding indicates reaction stages: Yellow (Reaction), Red (Critical Control Point), Green (Intermediate), Blue (Final Product).

Detailed Protocols

Protocol A: Ligand Synthesis (Ullmann Condensation)

Prerequisite: This step is required if the specific ligand is not commercially available. It relies on a copper-catalyzed nucleophilic aromatic substitution.

Reagents:

  • 2-Chlorobenzoic acid (10 mmol)

  • 4-Aminoacetophenone (10 mmol)

  • Potassium carbonate (anhydrous, 20 mmol)

  • Copper powder (0.5 g) or CuI (catalytic amount)

  • Solvent: DMF (20 mL) or Amyl alcohol.

Procedure:

  • Charge: In a round-bottom flask, dissolve 2-chlorobenzoic acid and 4-aminoacetophenone in DMF.

  • Base Addition: Add K₂CO₂ slowly. The base acts as a proton scavenger to drive the reaction forward.

  • Catalysis: Add the copper catalyst.

  • Reflux: Heat the mixture to reflux (approx. 130–140°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Work-up: Pour the reaction mixture into ice-cold water (200 mL). The potassium salt of the product is soluble. Filter to remove unreacted copper.

  • Precipitation (Critical Step): Acidify the filtrate carefully with dilute HCl to pH 4–5. The yellow/brown precipitate is the target ligand.

  • Purification: Recrystallize from ethanol.

    • Self-Validation: Melting point should be distinct. IR should show a sharp ketone C=O (~1670 cm⁻¹) and carboxylic C=O (~1680–1690 cm⁻¹).

Protocol B: Metal Complexation (General M(II) Method)

Target: [M(L)₂(H₂O)₂] where M = Cu(II), Ni(II), Co(II), Zn(II). Note: Acetate salts are preferred over chlorides to minimize chloride contamination, but chlorides can be used with pH adjustment.

Reagents:

  • Ligand (2 mmol) dissolved in absolute Ethanol (20 mL).

  • Metal(II) Acetate/Chloride (1 mmol) dissolved in Ethanol/Water (10 mL).

  • 0.1 M NaOH or Ammonia solution (for pH adjustment).

Procedure:

  • Ligand Activation: Heat the ligand solution to 50°C. If the ligand does not fully dissolve, add dilute NaOH dropwise until clear (formation of sodium salt). Do not exceed pH 8 to avoid metal hydroxide precipitation later.

  • Metal Addition: Add the metal salt solution dropwise to the stirring ligand solution.

  • Reflux: Reflux the mixture for 3–5 hours.

    • Observation: A color change indicates complexation (e.g., Cu: Green/Blue; Co: Pink/Brown; Ni: Light Green).

  • Isolation: Cool to room temperature. The complex usually precipitates. If not, reduce solvent volume by evaporation.

  • Washing: Filter the solid and wash with:

    • Hot water (removes unreacted metal salts).

    • Warm ethanol (removes unreacted ligand).

    • Diethyl ether (facilitates drying).

  • Drying: Dry in a vacuum desiccator over CaCl₂.

Characterization & Validation Strategy

To ensure scientific integrity, the synthesized complexes must undergo the following validation steps.

A. FTIR Spectroscopy (The Fingerprint)

The coordination mode is confirmed by the shift in the carboxylic acid stretching frequencies.[2]

Functional GroupFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Mechanistic Insight
ν(COOH) ~1680–1690DisappearsDeprotonation of the acid.
ν_as(COO⁻) N/A1580–1610Asymmetric carboxylate stretch indicates coordination.
ν_s(COO⁻) N/A1380–1420Symmetric carboxylate stretch.
Δν (as-s) N/A>200Large separation (>200 cm⁻¹) typically indicates monodentate carboxylate binding. <200 often indicates bridging/chelating.
ν(NH) ~33003250–3280Negative shift indicates N-coordination (chelation).
ν(C=O) Acetyl ~1670~1670Minimal shift confirms the acetyl group is not involved in coordination.
ν(M-O) / ν(M-N) N/A400–550New bands appearing in the fingerprint region confirm metal binding.
B. Molar Conductance (Electrolyte Check)

Dissolve the complex in DMSO (10⁻³ M) and measure conductivity.[2]

  • Result < 20 Ω⁻¹cm²mol⁻¹: Non-electrolyte. This confirms that the counter-ions (if any) are coordinated inside the sphere or the ligand charge balances the metal charge (e.g., [M(L)₂]).

  • Result > 60 Ω⁻¹cm²mol⁻¹: Electrolyte. Indicates counter ions outside the coordination sphere.

C. Structural Visualization

The expected coordination geometry is octahedral (often distorted for Cu(II)), involving two ligand molecules acting as bidentate donors (N, O) and two water molecules completing the sphere.

Caption: Figure 2. Proposed Octahedral Coordination Sphere. The ligand acts as a bidentate monoanion (N,O donor), forming a stable 6-membered chelate ring. Axial positions are occupied by solvent molecules (water).

References

  • Dhanaraj, C. J., & Nair, M. S. (2009). Synthesis, characterization, and antimicrobial studies of some transition metal complexes with N-(4-acetylphenyl)anthranilic acid. Journal of Coordination Chemistry, 62(24), 4018-4028. Link

  • Al-Jibori, S. A., et al. (2014). Synthesis and characterization of mixed ligand complexes of transition metals with N-phenylanthranilic acid. Journal of Molecular Structure, 1076, 57-64. Link

  • Srivastava, K. P., & Singh, V. K. (2012). Synthesis and characterization of metal complexes of N-phenylanthranilic acid derivatives. Arabian Journal of Chemistry, 5(3), 365-371. Link

  • Ullmann, F. (1903). Über eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 36(2), 2382–2384. (Foundational chemistry for ligand synthesis). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-[(4-Acetylphenyl)amino]benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Workflow & Decision Tree

Before altering your current protocol, identify the specific failure mode using the diagnostic tree below. This workflow isolates whether the issue is catalytic failure, substrate deactivation, or work-up loss.

TroubleshootingFlow Start START: Analyze Reaction Outcome CheckTLC Check TLC/HPLC Conversion Start->CheckTLC LowConv Low Conversion (<30%) CheckTLC->LowConv Starting Material Remains HighConv High Conversion (>80%) But Low Isolated Yield CheckTLC->HighConv Product Formed Tar Black Tar / Decomposition CheckTLC->Tar Complex Mixture ColorCheck Check Reaction Color LowConv->ColorCheck WorkupCheck Check Aqueous Phase pH HighConv->WorkupCheck SolnOx SOLUTION: Degas Solvents, Increase Ligand Load Tar->SolnOx Oxidative Degradation BlueGreen Blue/Green Color (Catalyst Oxidation) ColorCheck->BlueGreen RedBrown Red/Brown (Active) But Stalled ColorCheck->RedBrown BlueGreen->SolnOx SolnTemp SOLUTION: Increase Temp or Switch to Iodide RedBrown->SolnTemp Trapped Product Trapped in Salt Form WorkupCheck->Trapped SolnpH SOLUTION: Adjust pH to 3-4 for Precipitation Trapped->SolnpH

Caption: Figure 1. Diagnostic decision tree for isolating yield-limiting factors in Ullmann-Goldberg condensations.

The Core Challenge: The "Cold" Nucleophile

The synthesis of 2-[(4-acetylphenyl)amino]benzoic acid is a classic Goldberg Reaction (an amide-like C-N coupling). However, researchers often face yields below 40% due to a specific electronic mismatch:

  • Substrate: 4-Aminoacetophenone.

  • Problem: The acetyl group is strongly electron-withdrawing (

    
     effects). This pulls electron density away from the amine nitrogen, making it a poor nucleophile .
    
  • Mechanistic Impact: In the catalytic cycle, the amine coordination to the Copper(I) species is the rate-limiting step. If the amine is too "cold" (electron-deficient), the catalyst either oxidizes to inactive Cu(II) or undergoes disproportionation before the C-N bond can form.

The Solution: Ligand-Acceleration

To force this reaction, you cannot simply increase heat (which causes tarring). You must use a ligand that stabilizes the Cu(I) intermediate and makes it more electrophilic, facilitating the attack of the weak amine.

Optimized Experimental Protocol

This protocol replaces traditional copper powder methods with a Ligand-Assisted Cu(I) system. This is the "Gold Standard" for deactivated anilines.

Reaction Scheme: 2-Chlorobenzoic acid + 4-Aminoacetophenone


 Target Product
Materials Table
ComponentReagentEquiv.Role
Substrate A 2-Chlorobenzoic acid1.0Electrophile (Ortho-acid aids chelation)
Substrate B 4-Aminoacetophenone1.2Nucleophile (Deactivated)
Catalyst Copper(I) Iodide (CuI)0.05-0.1Catalyst source (Must be off-white, not green)
Ligand L-Proline (or N,N-Dimethylglycine)0.2Stabilizes Cu(I); accelerates coupling
Base

(Anhydrous)
2.5Neutralizes HCl; deprotonates amine
Solvent DMSO or DMF[0.5 M]High boiling, polar aprotic
Step-by-Step Methodology
  • Catalyst Pre-Complexation (Critical Step):

    • In a reaction vial, combine CuI (10 mol%) and L-Proline (20 mol%).

    • Add the solvent (DMSO) and stir at room temperature for 10 minutes. The solution should turn homogenous or slightly colored, indicating ligand coordination.

  • Reagent Addition:

    • Add 2-Chlorobenzoic acid (1.0 equiv), 4-Aminoacetophenone (1.2 equiv), and

      
       (2.5 equiv).
      
    • Note on Base: Ensure

      
       is finely ground. Large chunks reduce surface area and slow the reaction.
      
  • Degassing:

    • Do not skip. Sparge the mixture with Argon or Nitrogen for 5-10 minutes. Oxygen is the enemy of Cu(I) catalysis.

  • Reaction:

    • Seal the vessel and heat to 90°C - 100°C .

    • Monitoring: Check HPLC/TLC at 4 hours. If conversion is <50%, raise temp to 110°C. Do not exceed 130°C to avoid acetyl group degradation.

  • Work-Up (Yield Recovery Zone):

    • Cool to room temperature.[1][2]

    • Dilute with water (5x reaction volume). The mixture will likely be a dark solution (salt form of the product).

    • Acidification: Slowly add 1M HCl until pH reaches ~3-4.

    • Observation: The product, being a free acid, will precipitate as a solid.

    • Filter the solid.[1] Do not extract with DCM unless necessary, as the product has poor solubility in non-polar organic solvents.

Troubleshooting Matrix

SymptomRoot CauseCorrective Action
Reaction turns Blue/Green Catalyst Oxidation (Cu(I)

Cu(II))
Oxygen leak. Ensure rigorous degassing. Add 10 mol% Ascorbic Acid as a reductant to salvage the batch.
Low Conversion (<20%) Ligand failure or "Cold" NucleophileSwitch ligand to Acetylacetone or 2-Isobutyrylcyclohexanone (more active for amides). Switch solvent to DMAc.
Black Tar Formation Thermal decompositionTemperature too high (>130°C). Lower temp to 90°C and extend time. Ensure solvent is dry.[1]
Product "Missing" after workup pH issueThe product is amphoteric but primarily acidic. If pH > 7, it stays in water. If pH < 1, the amine might protonate (less likely due to acetyl deactivation). Target pH 3-4.
Sticky/Gummy Solid Impurities (Oligomers)Recrystallize from Ethanol/Water (9:1). The acetyl group aids crystallization compared to plain fenamates.

Mechanistic Insight (The "Why")

Understanding the catalytic cycle helps predict why specific changes work.

CatalyticCycle CuL L-Cu(I) Active Species OxAdd Oxidative Addition (Ar-Cl insertion) CuL->OxAdd + 2-Cl-Benzoic Acid Coord Amine Coordination (Rate Limiting Step) OxAdd->Coord + 4-Aminoacetophenone Deprot Deprotonation (Base assisted) Coord->Deprot + K2CO3 / - HI RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->CuL Regeneration

Caption: Figure 2. Simplified Ullmann-Goldberg catalytic cycle. The yellow node highlights the bottleneck caused by the electron-deficient 4-aminoacetophenone.

Frequently Asked Questions (FAQ)

Q: Can I use 2-Bromobenzoic acid instead of the Chloro- derivative? A: Yes, and it is recommended. Aryl bromides undergo oxidative addition faster than chlorides. If you are struggling with yields using the chloride, switching to 2-bromobenzoic acid is the single most effective change you can make.

Q: Why is my product yield low even though the spot on TLC is gone? A: This is likely a work-up issue. This compound is a secondary amine and a carboxylic acid. It can form zwitterions or trap water.

  • Fix: After acidification and filtration, dry the solid in a vacuum oven at 50°C for 12 hours. Ensure you are not losing product in the mother liquor (check filtrate TLC).

Q: Can I perform this reaction in water? A: Yes, but it requires specific surfactants or phase transfer catalysts. A "Green" alternative is using Ethylene Glycol as both solvent and ligand.

  • Protocol: Mix reactants in Ethylene Glycol, heat to 120°C. Work up by pouring into water. This often gives cleaner products but may require slightly higher temperatures than the DMSO/Proline route.

Q: Is the acetyl group stable under these conditions? A: Generally, yes. However, strong bases (like NaOH or alkoxides) at high temperatures can cause aldol condensation of the ketone. Stick to carbonate (


) or phosphate (

) bases to protect the acetyl moiety.

References

  • Ma, D., et al. (2003). "Amino Acid Promoted CuI-Catalyzed C-N Bond Formation between Aryl Halides and Amines or N-Containing Heterocycles." Journal of the American Chemical Society. Link

    • Relevance: Establishes the L-Proline/CuI protocol as a standard for difficult couplings.
  • Evano, G., et al. (2008). "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis." Chemical Reviews. Link

    • Relevance: Comprehensive review of the Goldberg mechanism and ligand effects.
  • Sharifi, A., et al. (2016). "Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium." Scientia Iranica. Link

    • Relevance: Validates the use of ethylene glycol as a dual solvent/ligand system for "green" synthesis of N-aryl
  • Deng, W., et al. (2005). "CuI-catalyzed coupling reaction of aryl halides with nucleophiles using 1,3-diketones as ligands." Tetrahedron Letters. Link

    • Relevance: Discusses alternative ligands for highly deactivated substr

Sources

Technical Support Center: A Guide to Minimizing Degradation of 2-[(4-Acetylphenyl)amino]benzoic acid During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-[(4-Acetylphenyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who handle and store this compound. As a complex organic molecule with multiple reactive functional groups, its stability is paramount for ensuring experimental reproducibility and the integrity of your results. This document provides in-depth, experience-driven advice to help you minimize degradation during storage and handling.

Introduction: Understanding the Stability of this compound

The structure of this compound contains three key functional groups: a secondary aromatic amine, a carboxylic acid, and an acetyl group on a phenyl ring. Each of these moieties contributes to the molecule's overall chemical properties and potential degradation pathways. The primary threats to its stability during storage are oxidation, photodegradation, hydrolysis, and to a lesser extent, thermal degradation. Understanding these potential pathways is the first step in preventing them.

dot graph "Potential_Degradation_Pathways" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

// Nodes Main [label="this compound", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidized [label="Oxidized Products\n(Colored Impurities)"]; Hydrolyzed [label="Hydrolysis Products\n(e.g., 2-aminobenzoic acid + 4-acetylphenol)", shape=ellipse]; Photo [label="Photodegradation Products\n(Radical Species, Colored Impurities)"];

// Edges with labels Main -> Oxidized [label="Oxygen (Air)[1]"]; Main -> Photo [label="UV/Visible Light[1][2]"]; Main -> Hydrolyzed [label="Moisture (H₂O)"];

// Style Edges edge [color="#EA4335", arrowhead=normal]; Main -> Oxidized; Main -> Photo; edge [color="#FBBC05", arrowhead=normal]; Main -> Hydrolyzed; } endom Caption: Potential degradation pathways for this compound.

Troubleshooting Guide: Identifying and Addressing Degradation

This section is formatted as a series of questions and answers to help you troubleshoot common issues that may indicate compound degradation.

Q1: My once off-white powder has turned yellow or brown. What is the likely cause and is it still usable?

A1: A color change from white or off-white to yellow or brown is the most common visual indicator of degradation. This is typically caused by photo-oxidation . The aromatic amine functional group is particularly susceptible to oxidation when exposed to light and air, forming highly conjugated, colored impurities[1][2].

  • Causality: UV or even ambient light can provide the energy to initiate radical reactions, especially in the presence of oxygen. This process can be accelerated by trace metal impurities.

  • Actionable Advice:

    • Verify Purity: Before use, re-analyze the material using a suitable technique like HPLC or LC-MS to quantify the purity. Compare the chromatogram to that of a fresh or properly stored sample.

    • Assess Impact: If the impurity levels are low (<1-2%) and do not interfere with your experiment, you may be able to proceed. However, for sensitive applications like quantitative assays or in vivo studies, using degraded material is strongly discouraged.

    • Prevent Recurrence: Immediately review your storage protocol. Ensure the compound is stored in an amber glass vial or a container completely shielded from light.

Q2: I'm observing new or growing impurity peaks in my HPLC/LC-MS analysis that weren't there previously. What could they be?

A2: The appearance of new peaks is a definitive sign of chemical degradation. Based on the molecule's structure, these impurities are likely the result of hydrolysis or oxidation.

  • Potential Degradation Products:

    • Hydrolysis: While the amide bond is more stable than an ester bond, it can still hydrolyze under acidic or basic conditions, especially with prolonged exposure to moisture. This would yield 2-aminobenzoic acid and a derivative of 4-aminoacetophenone.

    • Oxidation: Besides the color-forming species, oxidation can lead to hydroxylated or N-oxide derivatives, which will have different retention times in reverse-phase HPLC.

  • Actionable Advice:

    • Characterize Impurities: If you have access to mass spectrometry (LC-MS), determine the mass of the impurity peaks. This can help confirm their identity and pinpoint the degradation pathway.

    • Check Storage Conditions: Investigate the possibility of moisture ingress. Ensure the container is tightly sealed and was stored in a dry environment, such as a desiccator[3].

    • Inert Atmosphere: For long-term storage, or if the compound is particularly valuable, consider purging the vial with an inert gas like argon or nitrogen before sealing to displace oxygen[1].

Q3: The compound, which was a free-flowing powder, has become clumpy and difficult to weigh accurately. What has happened?

A3: Clumping or caking is a strong indicator of moisture absorption. The carboxylic acid and secondary amine groups can form hydrogen bonds with water molecules, causing the powder to become hygroscopic.

  • Causality: This happens when the container is not sealed properly or is opened frequently in a humid environment. Absorbed water can not only change the physical properties but can also act as a solvent to accelerate other degradation pathways like hydrolysis.

  • Actionable Advice:

    • Dry the Material: If the compound is thermally stable, you may be able to dry a small amount in a vacuum oven at a gentle temperature (e.g., 30-40°C). However, this risks accelerating thermal degradation, so it should be done with caution.

    • Improve Handling: When handling the compound, do so in a low-humidity environment if possible (e.g., a glove box or during a time of low lab humidity). Minimize the time the container is open.

    • Use a Desiccator: Always store the primary container inside a desiccator with an active desiccant to protect it from atmospheric moisture[4].

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// Nodes Start [label="Observation:\nUnexpected Result or Appearance", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Q_Color [label="Is there a color change\n(e.g., yellowing)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Q_Peaks [label="Are there new peaks\nin HPLC/LC-MS?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Q_Physical [label="Has the physical state changed\n(e.g., clumping)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

Cause_Photo [label="Likely Cause:\nPhoto-oxidation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause_Chem [label="Likely Cause:\nChemical Degradation\n(Oxidation/Hydrolysis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause_Moisture [label="Likely Cause:\nMoisture Absorption", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Action_Light [label="Action:\n1. Re-analyze purity.\n2. Store in amber vial.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Action_Seal [label="Action:\n1. Check container seal.\n2. Consider inert atmosphere.\n3. Store in desiccator.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Action_Handling [label="Action:\n1. Dry small aliquot with caution.\n2. Improve handling technique.\n3. Store in desiccator.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Q_Color; Q_Color -> Cause_Photo [label="Yes"]; Q_Color -> Q_Peaks [label="No"]; Cause_Photo -> Action_Light;

Q_Peaks -> Cause_Chem [label="Yes"]; Q_Peaks -> Q_Physical [label="No"]; Cause_Chem -> Action_Seal;

Q_Physical -> Cause_Moisture [label="Yes"]; Cause_Moisture -> Action_Handling; } endom Caption: A logical workflow for troubleshooting degradation of the compound.

Frequently Asked Questions (FAQs): Best Practices for Storage & Handling

Q1: What are the absolute optimal storage conditions for long-term stability?

A1: For maximum long-term stability (>1 year), the ideal conditions are to store the compound at 2-8°C, under an inert atmosphere (argon or nitrogen), and completely protected from light [2][5]. A summary is provided in the table below.

Q2: How critical is refrigeration? The safety data sheet says it's stable at room temperature.

A2: While the compound is likely chemically stable for short periods at room temperature[3], all chemical reactions, including degradation, are slowed at lower temperatures. For storage beyond a few weeks, refrigeration at 2-8°C significantly reduces the kinetic rate of any potential degradation pathway. It is a crucial and easy step to extend shelf-life. Avoid freezing unless you have data on its freeze-thaw stability, as this can sometimes cause physical changes or moisture condensation.

Q3: When is it necessary to use an inert atmosphere?

A3: Using an inert atmosphere is highly recommended for long-term storage or for any reference standard material. Given that analogous compounds like p-aminobenzoic acid are known to be air sensitive[1], displacing oxygen with an inert gas is a critical step to prevent oxidation. If you are opening and closing the container frequently, the benefit of an inert atmosphere is diminished unless you re-purge the headspace each time. For daily use, it is better to prepare smaller aliquots from a master stock that remains under inert gas.

Q4: What is the best type of container to use?

A4: The best container is an amber glass vial with a PTFE-lined screw cap .

  • Amber Glass: Blocks UV and some visible light, preventing photodegradation[2].

  • Glass: It is inert and non-reactive.

  • PTFE-lined Cap: Provides an excellent seal against moisture and air, and PTFE is highly non-reactive, preventing contamination from the cap liner.

Q5: How should I handle the compound during weighing to minimize degradation?

A5: Minimize exposure to the three main degradation factors: light, air, and moisture.

  • Allow the container to warm to room temperature for 20-30 minutes before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • Weigh the compound quickly but safely.

  • Minimize exposure to direct, bright laboratory light.

  • Immediately after weighing, securely close the container. If the master stock is under an inert atmosphere, re-purge with the gas before sealing for storage.

Protocols and Data Summary

Table 1: Recommended Storage Conditions
ParameterRecommended ConditionRationaleReferences
Temperature 2-8°CSlows the rate of all chemical degradation reactions.[2][5]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aromatic amine.[1]
Light Protect from Light (Amber Vial)Prevents photo-oxidation and photodegradation.[1][2]
Humidity Dry (Store in Desiccator)Prevents moisture absorption and potential hydrolysis.[3][4]
Container Tightly Sealed Amber Glass VialProvides protection from light, air, and moisture.[2][4]
Protocol 1: Step-by-Step Guide for Aliquoting and Storage

This protocol is designed to preserve the integrity of your bulk supply of this compound.

  • Preparation:

    • Before starting, allow the main container of the compound to equilibrate to ambient room temperature for at least 30 minutes. This is critical to prevent moisture condensation.

    • Label a set of smaller amber glass vials with the compound name, lot number, concentration (if making solutions), and date.

  • Environment:

    • Perform the aliquoting process in a clean, dry area with minimal direct light. If available, use a glove box with controlled humidity.

  • Weighing and Transfer:

    • Briefly open the main container.

    • Quickly weigh and transfer the desired amount of powder into each of the smaller, pre-labeled vials.

    • Work efficiently to minimize the time the main stock is exposed to the atmosphere.

  • Inert Gas Purge (Recommended):

    • Gently flush the headspace of the main container and each new aliquot with a stream of dry argon or nitrogen for 10-15 seconds.

    • This displaces air and moisture, protecting the compound from oxidation[1].

  • Sealing and Storage:

    • Immediately and tightly seal all vials with PTFE-lined caps.

    • Place the main container and all new aliquots inside a desiccator containing an active desiccant.

    • Store the desiccator in a 2-8°C refrigerator.

  • Usage:

    • For daily experiments, use one of the smaller aliquots. This prevents repeated exposure of the main stock to environmental conditions.

    • Always allow the aliquot vial to warm to room temperature before opening.

References
  • VelocityEHS. Benzoic Acid – Uses and Safety. [Online]. Available: [Link]

  • Techno PharmChem. 4 - AMINO BENZOIC ACID MATERIAL SAFETY DATA SHEET. [Online]. Available: [Link]

  • Marzec-Grządziel, A., & Gałązka, A. (2023). Metabolic pathways of (a) aminobenzoate degradation; (b) benzoate... ResearchGate. [Online]. Available: [Link]

  • Kumar, D., et al. Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Scholars Research Library. [Online]. Available: [Link]

  • Goi, A., & Trapido, M. (2021). DEGRADATION KINETICS OF P-AMINOBENZOIC ACID BY PEROXIDATION, PHOTO-PEROXIDATION AND PHOTOFENTON PROCESSES. International Journal of Research in Basic and Applied Sciences. [Online]. Available: [Link]

  • Zeb, A., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. [Online]. Available: [Link]

Sources

Optimizing pH conditions for extraction of 2-[(4-Acetylphenyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-[(4-Acetylphenyl)amino]benzoic acid. Here, we address common challenges and frequently asked questions regarding the optimization of pH conditions for its extraction, ensuring both high yield and purity.

Understanding the "Why": The Amphoteric Nature of this compound

This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. Specifically, it contains a carboxylic acid group (-COOH) and a secondary amine group (-NH-). The ionization state of these groups is highly dependent on the pH of the surrounding aqueous solution. This pH-dependent ionization is the cornerstone of a successful liquid-liquid extraction protocol.[1][2]

The solubility of ionizable compounds like this is significantly influenced by pH.[2][3][4] Generally, the charged (ionized) form of a molecule is more soluble in aqueous solutions, while the neutral (non-ionized) form is more soluble in organic solvents.[2] By strategically adjusting the pH of the aqueous phase, we can control the protonation state of our target molecule and, consequently, its partitioning between the aqueous and organic layers.

To effectively manipulate the extraction, we need to consider the pKa values of the functional groups. The pKa is the pH at which a functional group is 50% ionized and 50% non-ionized.[5] For this compound, we can estimate the pKa values based on similar structures:

  • Carboxylic Acid (-COOH): The pKa is expected to be around 4. This is similar to benzoic acid (pKa ≈ 4.2) and other fenamic acid derivatives.[6][7][8]

  • Secondary Amine (-NH-): The pKa of the protonated amine (the conjugate acid) is estimated to be around 2-3. This is influenced by the electron-withdrawing effects of the attached aromatic rings.

Visualizing the Extraction Workflow

The following diagram illustrates the fundamental principle of pH-controlled liquid-liquid extraction for an amphoteric compound like this compound.

Extraction_Workflow cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase A_Acid Acidic pH (e.g., pH 2) Compound is Cationic (+) Soluble in Aqueous Phase A_Neutral Isoelectric Point (pH ~3-4) Compound is Neutral (Zwitterionic) Minimally Soluble A_Acid->A_Neutral Add Base A_Neutral->A_Acid Add More Acid A_Base Basic pH (e.g., pH 9) Compound is Anionic (-) Soluble in Aqueous Phase A_Neutral->A_Base Add More Base O_Extract Organic Solvent (e.g., Dichloromethane, Ethyl Acetate) Extracts Neutral Species A_Neutral->O_Extract Extraction of Neutral Form A_Base->A_Neutral Add Acid

Caption: pH-dependent partitioning of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting this compound into an organic solvent?

A1: The optimal pH for extraction into an organic solvent is at the molecule's isoelectric point (pI). At the pI, the net charge of the molecule is zero, rendering it most neutral and thus most soluble in an organic solvent. For this compound, the pI will be the average of the two pKa values. While the exact pKa values require experimental determination, based on analogs like 4-aminobenzoic acid (pKa values of 2.35 and 4.98), the optimal pH for extraction is likely in the range of pH 3 to 4 .[9] A study on a similar compound, mefenamic acid, showed optimal extraction at pH 4.0.[10][11]

Q2: I'm experiencing low recovery of my compound. What are the likely causes?

A2: Low recovery is a common issue and can stem from several factors:[12]

  • Incorrect pH: If the pH of the aqueous phase is too far from the isoelectric point, a significant portion of your compound will remain in the ionized, water-soluble form and will not partition into the organic layer.

  • Insufficient Mixing: Inadequate mixing of the aqueous and organic phases will lead to poor extraction efficiency. Ensure vigorous shaking of the separatory funnel with frequent venting.

  • Emulsion Formation: Emulsions are a third phase that can form at the interface of the aqueous and organic layers, trapping your compound.[13]

  • Inappropriate Solvent Choice: The organic solvent may not be suitable for your compound. While dichloromethane and ethyl acetate are common choices, solubility can vary.[14][15]

  • Compound Degradation: Extreme pH values (very strong acids or bases) could potentially lead to the degradation of your compound, although fenamic acid derivatives are generally stable under typical extraction conditions.

Q3: How can I break up an emulsion that has formed during extraction?

A3: Emulsion formation is a frequent problem in liquid-liquid extractions.[13] Here are several strategies to address this:

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[13]

  • Gentle Swirling: Instead of vigorous shaking, try gentle, repeated inversions of the separatory funnel.

  • Filtration: Pass the entire mixture through a plug of glass wool or a phase separation filter paper.[13]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can help to separate the layers.

  • Change the Solvent: Adding a small amount of a different organic solvent can alter the polarity and help to resolve the emulsion.[13]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield pH of the aqueous phase is not optimal for extraction.Carefully adjust the pH of the aqueous phase to be near the isoelectric point of the compound (estimated to be between pH 3 and 4). Use a pH meter for accurate measurement.
Incomplete extraction from the aqueous phase.Perform multiple extractions with smaller volumes of the organic solvent. Three extractions are generally more effective than one large extraction.
The compound is precipitating out of solution.If a solid appears at the interface, your compound may be poorly soluble in both phases at that pH. Try adding more organic solvent or slightly adjusting the pH.
Emulsion Formation Vigorous shaking with a complex sample matrix.Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Alternatively, try gentle swirling instead of vigorous shaking.[13]
Surfactant-like impurities are present.Filter the mixture through a bed of Celite® or glass wool.
Product is in the Wrong Layer Incorrect initial pH adjustment.Re-evaluate your pH adjustments. To isolate an acidic compound, you would typically make the solution basic to deprotonate the acid, wash with an organic solvent to remove neutral impurities, and then acidify the aqueous layer to precipitate the product.[16][17]
No Precipitate Forms After Acidification/Basification The compound is too soluble in the aqueous solution.If the expected precipitate does not form, the compound may still be in the aqueous layer. You can attempt to extract it back into an organic solvent at the appropriate pH.[16][18]
Insufficient acid or base was added.Check the pH of the aqueous solution to ensure you have reached the desired pH for precipitation.

Experimental Protocols

Protocol 1: Determining the Optimal Extraction pH

This protocol outlines a small-scale experiment to determine the ideal pH for extracting this compound.

Materials:

  • This compound

  • Deionized water

  • Organic solvent (e.g., ethyl acetate or dichloromethane)

  • 0.1 M HCl and 0.1 M NaOH solutions

  • pH meter or pH paper

  • Small vials or test tubes

  • Vortex mixer

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent.

  • In a series of vials, add a known volume of deionized water.

  • Adjust the pH of the water in each vial to a different value (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9) using the 0.1 M HCl and 0.1 M NaOH solutions.

  • Add an equal volume of the organic stock solution to each vial.

  • Cap the vials and vortex for 2-3 minutes to ensure thorough mixing.

  • Allow the layers to separate. If necessary, centrifuge briefly.

  • Carefully remove a sample from the organic layer of each vial.

  • Analyze the concentration of this compound in each organic sample using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

  • Plot the concentration in the organic phase versus the pH of the aqueous phase. The pH corresponding to the highest concentration is the optimal extraction pH.

Protocol 2: Standard Liquid-Liquid Extraction Workflow

This protocol provides a general procedure for the extraction of this compound from a reaction mixture.

Materials:

  • Reaction mixture containing this compound

  • Organic solvent (e.g., ethyl acetate)

  • 1 M HCl and 1 M NaOH solutions

  • Saturated NaCl (brine) solution

  • Separatory funnel

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Initial Dilution: Dilute the reaction mixture with the chosen organic solvent and water.

  • Basification (to remove acidic impurities): Transfer the mixture to a separatory funnel. Add 1 M NaOH to adjust the aqueous layer to a pH of ~9-10. This will deprotonate the carboxylic acid group of your target compound, making it soluble in the aqueous phase. Any neutral or basic impurities will remain in the organic layer.

  • Separation 1: Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Acidification (to protonate the target): To the collected aqueous layer, slowly add 1 M HCl to adjust the pH to the predetermined optimal extraction pH (e.g., pH 3-4). This will neutralize the carboxylate and keep the amine protonated, making the molecule overall neutral.

  • Extraction: Add fresh organic solvent to the pH-adjusted aqueous solution in a clean separatory funnel.

  • Separation 2: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The this compound should now be in the organic layer.

  • Washing: Wash the organic layer with brine to remove any residual water-soluble impurities.

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified this compound.

Visualization of Key Chemical Structures and Equilibria

Chemical_Equilibria cluster_cationic Acidic pH (< pKa1) cluster_neutral Isoelectric Point (pKa1 < pH < pKa2) cluster_anionic Basic pH (> pKa2) Cationic [R-NH2(+)-COOH] Neutral [R-NH2(+)-COO(-)] (Zwitterion) Most Extractable Form Cationic->Neutral + OH- Neutral->Cationic + H+ Anionic [R-NH-COO(-)] Neutral->Anionic + OH- Anionic->Neutral + H+

Caption: Ionization states of this compound at different pH values.

References

  • Avdeef, A. (2008).
  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility.
  • O'Hagan, A., & Tsinman, O. (2016). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • Nichols, L. (2022). Acid-Base Extraction. Chemistry LibreTexts.
  • Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup.
  • Lombardo, M. (2026). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Khan Academy. pH and solubility.
  • CymitQuimica. This compound.
  • Chad's Prep. (2022). What Happens to Solubility When You Change the pH?.
  • Chemistry Stack Exchange. (2013). In aminobenzoic acid, do we have three different pKa's?.
  • National Institutes of Health. (2021). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. PMC.
  • Al-Ghananeem, A. M., et al. (2004). Liquid chromatography method for determination of mefenamic acid in human serum. PubMed.
  • Scribd. (2015). Solubility of Benzoic Acid in Organic Solvents.
  • Supporting Information for Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked M
  • Bordwell pKa Table.
  • Dadfarnia, S., et al. (2015).
  • Magritek. Separation of Acidic, Basic and Neutral Compounds.
  • Table of pKa values for benzoic acid and some substituted deriv
  • Semantic Scholar.
  • Google Patents. Process for the preparation of 2-(4-methylphenyl)
  • ChemScene. 2-[(4-methylphenyl)amino]benzoic acid.
  • ResearchGate. (2021).
  • ResearchGate. The solubility of benzoic acid in seven solvents.
  • Solubility of Things. 4-Aminobenzoic acid.
  • MedChemExpress. Fenamic acid (N-Phenylanthranilic acid).
  • Wikipedia. Benzoic acid.
  • ResearchGate. Chemical structure of p-aminobenzoic acid and his pKa value.
  • PubChem. 2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid.

Sources

Removing unreacted aniline precursors from 2-[(4-Acetylphenyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Precursor Contamination

The synthesis of 2-[(4-Acetylphenyl)amino]benzoic acid, a key intermediate in pharmaceutical development, often involves the coupling of an aniline precursor with a benzoic acid derivative. A persistent challenge in this process is the removal of unreacted aniline starting materials from the final product. Due to their similar aromatic nature, separating these compounds via standard chromatography can be inefficient and costly. This guide provides a robust, chemically-driven strategy for the efficient removal of aniline contaminants, leveraging fundamental principles of acid-base chemistry to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual aniline from my this compound product? Aniline and its derivatives are classified as toxic and are suspected carcinogens.[1] Their presence, even in trace amounts, can compromise the safety and efficacy of downstream active pharmaceutical ingredients (APIs). Furthermore, residual primary amines can interfere with subsequent chemical transformations and lead to the formation of unwanted, colored impurities through oxidation.[2]

Q2: What is the core principle behind the recommended purification strategy? The strategy exploits the significant difference in the acid-base properties of the product and the aniline impurity.

  • Aniline: Contains a basic primary amino group (-NH₂). The conjugate acid of aniline has a pKa of approximately 4.6.[2][3][4] This means that in an aqueous solution with a pH below 4.6, aniline becomes protonated to form the highly water-soluble anilinium ion (C₆H₅NH₃⁺).[5][6]

  • This compound: Contains an acidic carboxylic acid group (-COOH) and a very weakly basic secondary amine. The secondary amine is significantly less basic than aniline because its lone pair of electrons is delocalized over two aromatic rings. The dominant chemical handle is the carboxylic acid group, which has an estimated pKa similar to other aminobenzoic acids (pKa ≈ 4.8-5.0).[7]

By manipulating the pH of an aqueous phase during a liquid-liquid extraction, we can selectively move the aniline impurity into the aqueous phase while retaining the desired product in the organic phase.

Q3: I performed a simple water wash, but my product is still contaminated. Why didn't that work? Aniline itself has limited solubility in neutral water (approx. 3.6 g/100 mL).[2] A simple water wash is insufficient to remove it effectively from an organic solvent where it is highly soluble.[5][8][9] The key is to perform an acidic aqueous wash, which converts the aniline base into its water-soluble salt form, dramatically increasing its partitioning into the aqueous layer.[6][10]

Q4: How can I definitively confirm that the aniline has been removed post-purification? Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): Aniline is a common baseline impurity. A purified sample should show no residual spot at the Rf corresponding to aniline.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying residual impurities.[1][11]

  • Gas Chromatography (GC): GC, particularly with a nitrogen-phosphorus detector (NPD) or coupled with mass spectrometry (GC/MS), is effective for detecting volatile amines like aniline.[12][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can detect characteristic signals of the aniline aromatic protons, which would be distinct from those of the product.

Troubleshooting Guide

Problem Encountered Probable Cause Recommended Solution & Scientific Rationale
Persistent Aniline Contamination (Verified by TLC/HPLC) Incomplete protonation of aniline.1. Repeat the 1M HCl wash: Ensure thorough mixing to maximize interfacial contact between the organic and aqueous phases. 2. Check the pH of the aqueous wash: After separation, test the aqueous layer with pH paper. If it is not strongly acidic (pH < 2), the buffering capacity of the amine was not overcome. Use a fresh portion of acid.
Emulsion Formation During Extraction High concentration of crude material or insufficient ionic strength in the aqueous phase.1. Add Brine (Saturated NaCl solution): This increases the ionic strength and density of the aqueous phase, helping to break the emulsion. 2. Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times. 3. Centrifugation: For small-scale experiments, centrifuging the mixture is a highly effective method to separate the layers.
Significant Loss of Product / Low Yield Accidental extraction of the product into the aqueous phase or premature precipitation.1. Avoid Overly Strong Acid: While effective, using highly concentrated acid could potentially protonate the weakly basic secondary amine on the product, increasing its aqueous solubility. 1M HCl is generally sufficient. 2. Ensure Product is Fully Precipitated: After the final acidification step to recover the product, ensure the pH is sufficiently low (pH ~2) for complete precipitation. Chill the solution in an ice bath to minimize solubility.
Product Fails to Solidify After Final Acidification The product may be "oiling out" instead of crystallizing.1. Scratch the inside of the flask: Use a glass rod to create nucleation sites for crystallization. 2. Add Seed Crystals: If available, add a small crystal of pure product. 3. Solvent Trituration: Remove the aqueous layer and add a non-polar solvent in which the product is insoluble (e.g., hexane). Stirring will often induce solidification.

Core Experimental Protocol: Purification via Acid-Base Extraction

This protocol details the primary method for removing aniline based on its basicity.

1. Dissolution:

  • Dissolve the crude this compound in a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane) at a concentration of approximately 50-100 mg/mL.

    • Rationale: This step ensures the entire crude mixture is in a single phase, allowing for efficient partitioning during the subsequent liquid-liquid extraction.

2. Aniline Removal (Acid Wash):

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of 1M Hydrochloric Acid (HCl).

  • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.

  • Allow the layers to separate completely. The aniline is now protonated (anilinium chloride) and resides in the lower aqueous layer (if using DCM) or upper aqueous layer (if using EtOAc).

  • Drain and discard the aqueous layer.

  • Repeat this acid wash step two more times to ensure complete removal of the aniline impurity.

    • Rationale: The repeated washes with fresh acid shift the equilibrium towards the complete formation and removal of the water-soluble anilinium salt, in accordance with extraction principles.[6]

3. Neutralization Wash:

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution).

  • Drain and discard the aqueous brine layer.

    • Rationale: This step removes residual water and any remaining trace acid from the organic layer, preparing it for drying.

4. Drying and Isolation:

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.

    • Rationale: Removal of the solvent provides the solid, purified product. At this stage, purity should be assessed. For exceptionally high purity requirements, an optional basification/re-acidification step can be included before this step to remove neutral impurities.

Workflow Visualization

G cluster_start Start: Crude Mixture cluster_extraction Step 1: Acidic Wash cluster_separation Step 2: Phase Separation cluster_final Step 3: Final Product Isolation Crude Crude Product in Organic Solvent (Product + Aniline) Wash Wash with 1M HCl (aq) Crude->Wash Organic Organic Phase: Purified Product Wash->Organic Retains Product Aqueous Aqueous Phase: Anilinium Chloride (C₆H₅NH₃⁺Cl⁻) (Impurity Removed) Wash->Aqueous Extracts Impurity Dry Dry & Evaporate Solvent Organic->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for Aniline Removal via Acid-Base Extraction.

Comparative Physicochemical Data

This table highlights the key differences that enable the selective purification.

PropertyThis compound (Product)Aniline (Impurity)Rationale for Separation
Molecular Formula C₁₅H₁₃NO₃[15]C₆H₇N[2]-
Molecular Weight 255.27 g/mol [15]93.13 g/mol [2]-
Key Functional Group Carboxylic Acid (-COOH)Primary Amine (-NH₂)The acidic -COOH and basic -NH₂ groups have opposite reactivity.
pKa ~4.8 (of -COOH group, estimated)4.6 (of conjugate acid C₆H₅NH₃⁺)[2][3][4]At pH < 4.6, aniline is protonated and water-soluble; the product remains as a neutral acid in the organic layer.
Solubility (Neutral Water) PoorSlightly Soluble (3.6 g/100 mL)[2]Neither is highly soluble, necessitating an organic solvent for extraction.
Solubility (Organic Solvents) Good (e.g., EtOAc, DCM)Excellent (e.g., EtOAc, DCM, Ether)[5][8]A common organic solvent is needed to dissolve both initially.
Solubility (Aqueous Acid) PoorExcellent (as anilinium salt)[5][6]This is the basis of the separation.

References

  • Vertex AI Search. (n.d.). Aniline - Solubility of Things.
  • Wikipedia. (n.d.). Aniline. Retrieved February 15, 2026, from [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Aniline (benzenamine).
  • Turito. (2022, November 9). What are Anilines? Retrieved February 15, 2026, from [Link]

  • Organic Lecture Series. (n.d.). Amines.
  • Online Chemistry Notes. (2020, August 15). Aniline - Lab preparation, Properties, Reactions and Uses. Retrieved February 15, 2026, from [Link]

  • Sciencemadness Wiki. (2020, July 12). Aniline. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture? Retrieved February 15, 2026, from [Link]

  • vCalc. (2021, August 10). pKa of Aniline. Retrieved February 15, 2026, from [Link]

  • YouTube. (2020, October 7). CHM 230 predict acidity of aniline 3 6. Retrieved February 15, 2026, from [Link]

  • Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline.
  • ResearchGate. (2013, January 29). How to remove aniline from reaction mixture. Retrieved February 15, 2026, from [Link]

  • LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
  • PubMed. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Retrieved February 15, 2026, from [Link]

  • U.S. Environmental Protection Agency. (1996, December). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • BenchChem. (n.d.). Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols.
  • MilliporeSigma. (n.d.). Remove Sticky Reagents.
  • ResearchGate. (2014, August 10). How to obtain pure aniline from a mixture of phenol and aniline? Retrieved February 15, 2026, from [Link]

  • Google Patents. (1956, February 21). US2735865A - Process for purifying p-aminobenzoic.
  • Google Patents. (n.d.). EP0063826B1 - 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates.
  • University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.
  • MDPI. (2023, September 30). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2026, January 1). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Retrieved February 15, 2026, from [Link]

  • PubMed. (2003, November 17). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Retrieved February 15, 2026, from [Link]

  • Chemistry Stack Exchange. (2013, April 17). In aminobenzoic acid, do we have three different pKa's? Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of 2-((2-Aminobenzoyl)amino)benzoic Acid Derivatives. Retrieved February 15, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 4-[[4-[bis(2-chloroethyl)amino]phenyl]carbamoyloxy]benzoic acid. Retrieved February 15, 2026, from [Link]

  • Scholars Research Library. (2016). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Retrieved February 15, 2026, from [Link]

  • Solubility of Things. (n.d.). 4-Aminobenzoic acid - Solubility. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical structure of p-aminobenzoic acid and his pKa value. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-[(Biphenyl-4-ylcarbonyl)amino]benzoic acid. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Benzoic acid, 2-(phenylamino)-. Retrieved February 15, 2026, from [Link]

Sources

Validation & Comparative

Technical Validation Guide: FTIR Characterization of 2-[(4-Acetylphenyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical resource for the validation of 2-[(4-Acetylphenyl)amino]benzoic acid (also known as N-(4-acetylphenyl)anthranilic acid). It is designed for analytical chemists and process engineers requiring rigorous structural confirmation.

Executive Summary & Validation Logic

The validation of this compound hinges on confirming the formation of a secondary amine linkage (diphenylamine scaffold) while retaining two distinct carbonyl environments: the carboxylic acid and the acetyl ketone.

This compound is typically synthesized via an Ullmann condensation between o-chlorobenzoic acid and 4-aminoacetophenone (or o-aminobenzoic acid and 4-haloacetophenone). Therefore, the spectroscopic validation must prove:

  • Loss of Primary Amine: Disappearance of the characteristic -NH₂ doublet.

  • Formation of Secondary Amine: Appearance of a single sharp -NH stretching band.

  • Dual Carbonyl Presence: Resolution of the acid (-COOH) and ketone (-COCH₃) carbonyls, often appearing as overlapping or closely spaced bands in the 1650–1700 cm⁻¹ region.

Mechanistic Spectral Analysis

To accurately validate the product, one must understand the vibrational causality. The transition from precursors to product induces specific dipole changes detectable by FTIR.

Reaction Pathway & Spectral Impact

The following diagram illustrates the synthesis logic and the corresponding spectral shifts required for validation.

G cluster_0 Spectral Transformation Precursor1 Precursor A: o-Chlorobenzoic Acid (Acid C=O present) Reaction Ullmann Condensation (Cu Catalyst, K2CO3) Precursor1->Reaction Precursor2 Precursor B: 4-Aminoacetophenone (Primary NH2 Doublet) Precursor2->Reaction Product Target Product: This compound Reaction->Product Formation of C-N Bond Loss of HCl Note1 Loss of NH2 Doublet (3400/3300 cm-1) Note2 Formation of NH Singlet (~3320 cm-1)

Figure 1: Mechanistic pathway showing the critical functional group transformation from primary to secondary amine.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target product against its likely impurities (unreacted starting materials). Successful validation requires the absence of precursor peaks.

Table 1: Characteristic Peak Assignment & Comparison
Functional GroupVibration ModeTarget Product (Wavenumber cm⁻¹)Precursor: 4-Aminoacetophenone Precursor: Anthranilic Acid Validation Status
Amine (N-H) Stretching3300–3340 (Singlet) 3400 & 3320 (Doublet)3470 & 3370 (Doublet)CRITICAL: Doublet must vanish.
Ketone (C=O) Stretching1660–1675 ~1660 (Conjugated)N/AConfirms Acetyl group integrity.
Acid (C=O) Stretching1680–1700 N/A~1670Confirms Benzoic acid moiety.
Acid (O-H) Stretching2500–3300 (Broad) N/A2500–3300 (Broad)Overlaps with C-H; confirms -COOH.
C-N Bond Stretching1240–1280 ~1280 (Ar-NH2)~1250Shift indicates diphenylamine formation.
Ar-H Out-of-plane740–760 (Ortho) 810–840 (Para)750 (Ortho)Confirms substitution pattern.

Technical Note: The Carbonyl (C=O) region (1650–1700 cm⁻¹) is often complex in this molecule due to intramolecular hydrogen bonding between the secondary amine (-NH-) and the acid carbonyl (-C=O). This often results in a slight redshift of the acid carbonyl peak, potentially merging it with the ketone peak.

Experimental Protocol for Validation

To ensure reproducibility and "Trustworthiness" (Part 2), follow this self-validating protocol.

A. Sample Preparation (KBr Pellet Method)

Why KBr? Transmission FTIR via KBr is preferred over ATR for this compound to clearly resolve the broad O-H stretch and the subtle N-H splitting without the penetration depth artifacts of ATR.

  • Drying: Dry the sample at 60°C under vacuum for 4 hours to remove surface moisture (water interferes with the O-H/N-H region).

  • Ratio: Mix 2 mg of this compound with 200 mg of spectroscopic grade KBr.

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid Christiansen effect).

  • Compression: Press at 10 tons for 2 minutes to form a transparent pellet.

B. Data Acquisition Parameters
  • Resolution: 4 cm⁻¹ (Sufficient to resolve C=O shoulders).

  • Scans: 32 scans (to improve Signal-to-Noise ratio).

  • Range: 4000–400 cm⁻¹.[1]

C. Validation Workflow (Decision Tree)

Use the following logic flow to interpret the spectrum.

Validation Start Acquire Spectrum CheckNH Check 3300-3500 cm-1 Is there a Doublet? Start->CheckNH Fail1 FAIL: Primary Amine Present (Unreacted Precursor) CheckNH->Fail1 Yes Pass1 PASS: Singlet Observed (Secondary Amine) CheckNH->Pass1 No (Singlet only) CheckCO Check 1650-1700 cm-1 Are C=O peaks distinct/broad? Pass1->CheckCO Fail2 FAIL: Missing C=O (Decarboxylation/Reduction) CheckCO->Fail2 Weak/None Pass2 PASS: Strong C=O Absorbance (Acid + Ketone) CheckCO->Pass2 Strong Final VALIDATED This compound Pass2->Final

Figure 2: Logic flow for spectral interpretation and quality control.

References

The following sources provide authoritative grounding for the spectral assignments and synthesis methods discussed above.

  • PubChem. Anthranilic acid, N-(m-acetylphenyl)- Compound Summary.[2][3] National Library of Medicine. [Link]

  • NIST Chemistry WebBook. 4-Aminobenzoic acid Infrared Spectrum. National Institute of Standards and Technology.[4][5] [Link]

  • Organic Chemistry Portal. Ullmann Reaction: Mechanism and Scope. [Link]

  • Asian Journal of Chemistry. Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. (Provides comparative shifts for N-phenylanthranilic acid derivatives). [Link]

Sources

X-ray diffraction (XRD) characterization of 2-[(4-Acetylphenyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Crystallographic Characterization: 2-[(4-Acetylphenyl)amino]benzoic Acid vs. Structural Analogs

Executive Summary & Strategic Context

Target Compound: this compound (CAS: 23600-82-0) Synonyms: N-(4-Acetylphenyl)anthranilic acid; 4'-Acetylfenamic acid.[1] Chemical Class: Fenamate derivative (N-phenylanthranilic acid family).[1][2]

This guide outlines the X-ray Diffraction (XRD) characterization strategy for This compound , a structural analog of the non-steroidal anti-inflammatory drug (NSAID) class known as fenamates.[1][2] While the parent compounds (Fenamic acid, Mefenamic acid) are well-documented, the para-acetyl derivative presents unique crystallographic challenges and opportunities.[1][2] The acetyl group at the para position introduces a strong hydrogen bond acceptor capable of altering the classic "fenamate" supramolecular synthons, potentially leading to novel polymorphs with distinct physicochemical properties.[1][2]

This document serves as a comparative technical guide for researchers synthesizing or characterizing this specific derivative, benchmarking it against established fenamate standards.

Comparative Analysis: Target vs. Alternatives

In solid-state drug development, "performance" relates to crystallinity, polymorphic stability, and the resolution of structural data.[1][2] The table below compares the crystallographic profile of the target compound against its primary structural analogs.

FeatureTarget: this compound Alternative A: Fenamic Acid (Parent) Alternative B: Mefenamic Acid (Drug Std.)
Molecular Weight 255.27 g/mol 213.23 g/mol 241.29 g/mol
Substituent Effect p-Acetyl (-COCH₃): Strong H-bond acceptor.[1][2] Promotes linear chain formation or dimers via intermolecular H-bonds.[1]None: Baseline packing dominated by carboxylic acid dimers and π-π stacking.2,3-Dimethyl: Steric bulk forces non-planar conformation ("butterfly" shape).[1]
Conformation Locked: Intramolecular N-H[1]···O=C (acid) bond is expected (typical of fenamates).[1][2]Locked: Intramolecular H-bond present.[1]Twisted: High torsion angle due to ortho-methyl steric clash.
Polymorphism Risk High: Competition between acid-acid dimers and acid-acetyl H-bonds increases polymorphic potential.[1][2]Moderate: Two known forms (I and II).[1][2]Very High: At least three forms (I, II, III). Form I is stable; Form II is metastable.[1][2]
XRD Signature Predicted Shift: Low-angle peaks (<10° 2θ) likely shifted to lower values due to extended molecular length vs. parent.[1]Reference: Characteristic peaks at ~12.5°, 16.8°, 24.5° 2θ (Form I).[1]Reference: Characteristic peaks at 6.3°, 21.4° (Form I); 11.9°, 13.8° (Form II).[1][2]

Structural Mechanism & Hypothesis

To interpret the XRD data of the target, one must understand the "Fenamate Conformational Lock."[2]

  • The Lock: All N-phenylanthranilic acids feature an intramolecular hydrogen bond between the amine (N-H) and the carbonyl oxygen of the carboxylic acid.[1] This creates a pseudo-six-membered ring, rigidifying the molecule.[1]

  • The Deviation:

    • Fenamic/Mefenamic Acid: The carboxylic acid group (COOH) typically forms centrosymmetric dimers (

      
       motif) with neighboring molecules.[1][2]
      
    • Target (p-Acetyl): The acetyl group acts as a competing acceptor.[1][2] The crystal structure may deviate from the standard dimer to form catemers (chains) where the COOH donates to the acetyl oxygen of a neighbor.[1] This would drastically alter the powder pattern (PXRD) and melting point compared to the alternatives.[1][2]

Structural Logic Visualization

FenamateLogic Core Fenamate Core (N-phenylanthranilic acid) IntraHB Intramolecular H-Bond (N-H ... O=C) Core->IntraHB Stabilizes Target Target: This compound IntraHB->Target Alt Alternative: Fenamic/Mefenamic Acid IntraHB->Alt PackingT Packing Mode A: Acid-Acetyl Chains (New Polymorph) Target->PackingT p-Acetyl Competition PackingA Packing Mode B: Carboxylic Acid Dimers (Classic Motif) Target->PackingA Possible Alt->PackingA Dominant

Caption: Divergent crystal packing pathways driven by the para-acetyl substituent compared to standard fenamates.[1]

Detailed Characterization Protocol

This protocol is designed to validate the identity and phase purity of this compound.[1][2]

Phase 1: Sample Preparation (Critical for Resolution)
  • Grinding: The target compound is likely to exhibit preferred orientation (tendency of crystals to align) due to the planar fenamate core.[1][2]

    • Step: Gently grind 50 mg of sample in an agate mortar for 2 minutes. Do not over-grind, as fenamates can undergo polymorphic transition (mechanochemical activation) under stress.[1]

  • Mounting: Use a zero-background silicon holder to minimize noise, especially if the sample quantity is limited (<20 mg).[1][2]

Phase 2: PXRD Data Acquisition
  • Instrument: Bruker D8 Advance or PANalytical Empyrean (or equivalent).[1][2]

  • Radiation: Cu Kα (λ = 1.5406 Å).[1][2]

  • Geometry: Bragg-Brentano (Reflection).[1]

  • Parameters:

    • Range: 3° – 40° 2θ (Fenamates often have large unit cells with low-angle peaks).[1][2]

    • Step Size: 0.02° 2θ.[1][2]

    • Time per Step: 1–2 seconds (High signal-to-noise ratio required for impurity detection).[1][2]

Phase 3: Data Analysis & Validation
  • Indexation: Attempt to index the pattern using software (e.g., TOPAS, DICVOL).[1][2] A successful indexation (high Figure of Merit) confirms a single phase.[1][2]

  • Comparison:

    • If peaks match Mefenamic Acid Form I (6.3°, 21.4°), the synthesis likely failed or resulted in a known contaminant.[1]

    • New Phase Validation: Look for a unique low-angle peak. The para-substitution extends the long axis of the molecule.[1][2] If the packing is head-to-tail, expect a d-spacing >12 Å (corresponding to <7.3° 2θ).

Experimental Workflow Diagram

The following workflow ensures a self-validating characterization loop, distinguishing the target from amorphous material or solvates.

XRDWorkflow Start Crude Product (this compound) SolventScreen Recrystallization Screen (EtOH, Acetone, DMF) Start->SolventScreen PXRD Powder XRD (Cu Kα) SolventScreen->PXRD Decision Crystalline? PXRD->Decision SCXRD Single Crystal XRD (Structure Solution) Decision->SCXRD Sharp Peaks Amorphous Amorphous Halo? Try Vapor Diffusion Decision->Amorphous Broad Halo DSC DSC/TGA (Thermal Validation) SCXRD->DSC Check Solvates Output Publishable Data: CIF & Phase ID DSC->Output Amorphous->SolventScreen Retry

Caption: Iterative workflow for isolating and characterizing the crystalline phase of the target compound.

References

  • McConnell, J. F., & Company, C. Z. (1976).[1] The crystal structure of mefenamic acid. Cryst. Struct. Comm , 5, 861.[1][2]

  • Dhanaraj, V., & Vijayan, M. (1988).[1][2] Structure and interactions of anti-inflammatory fenamates. Acta Crystallographica Section B , 44(4), 406-412.[1][2] Link

  • Delaney, S. P., et al. (2014).[1] Characterization of the Polymorphs of Mefenamic Acid. Crystal Growth & Design , 14(10), 5004–5010.[1][2] Link[1][2]

  • Cambridge Crystallographic Data Centre (CCDC) . Search for Refcode: ANACAC (Anthranilic acid derivatives). Link

Sources

Comparative Guide: Elemental Analysis Standards for 2-[(4-Acetylphenyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the characterization of pharmaceutical intermediates like 2-[(4-Acetylphenyl)amino]benzoic acid (CAS: 63094-12-2 / Generic Scaffold), relying on a single analytical technique is a liability. While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it is blind to inorganic salts, trapped solvents, and moisture.

This guide evaluates the performance of Elemental Analysis (CHNS Combustion) against Quantitative NMR (qNMR) and HPLC-UV .

The Verdict:

  • Elemental Analysis (EA) remains the definitive standard for validating bulk stoichiometry (solvates/salts) and total purity (

    
     threshold).
    
  • qNMR is the superior alternative for absolute mass balance when reference standards are unavailable.

  • HPLC is strictly for "Related Substance" profiling, not absolute purity.

The Compound: Challenges in Analysis

Target Molecule: this compound Formula:


Molecular Weight:  255.27  g/mol 
Physicochemical Hurdles
  • Zwitterionic Character: The presence of the carboxylic acid (benzoic acid moiety) and the secondary amine (aniline derivative) creates potential for internal salts or stable zwitterions, leading to high melting points and difficult combustion.

  • Hygroscopicity: Anthranilic acid derivatives often trap atmospheric moisture within the crystal lattice, skewing Hydrogen (%H) values in combustion analysis.

  • Refractory Tendency: The aromatic rings can form graphitic char during combustion, leading to low Carbon (%C) recovery unless high-temperature oxidation (

    
    C) is maintained.
    

Comparative Methodology

Method A: Automated Combustion Analysis (The Gold Standard)
  • Principle: Flash combustion at

    
    C (Dumas method) converts the sample into 
    
    
    
    ,
    
    
    ,
    
    
    , and
    
    
    .
  • Detector: Thermal Conductivity Detector (TCD).

  • Acceptance Criteria: Experimental values must be within

    
      of theoretical calculation (J. Med. Chem. standard).
    
Method B: Quantitative NMR (qNMR) (The Modern Challenger)
  • Principle: Proton counting relative to a Certified Reference Material (CRM) internal standard.

  • Advantage: Does not require a "pure" standard of the analyte itself; detects water and solvents simultaneously.

Method C: HPLC-UV (The Relative Indicator)
  • Principle: Separation on a C18 column; detection by UV absorbance (254 nm).

  • Limitation: Reports "Area %," which ignores impurities that do not absorb UV (e.g., inorganic salts, water).

Experimental Data & Protocols

Theoretical Composition ( )
ElementAtomic Mass Contribution% Composition (Theoretical)
Carbon (C)

70.58%
Hydrogen (H)

5.13%
Nitrogen (N)

5.49%
Oxygen (O)

18.80%
Comparative Performance Data (Simulated)

The following table demonstrates a common scenario where a sample looks pure by HPLC but fails EA due to trapped moisture (Sample A) versus a fully dried, pure sample (Sample B).

MetricSample A (Undried) Sample B (Vacuum Dried) Acceptance Criteria
HPLC Purity (Area %) 99.8%99.9%

(or

for API)
EA Carbon (%C) 68.10% (Fail)70.45% (Pass)

EA Hydrogen (%H) 5.50% (Fail)5.15% (Pass)

EA Nitrogen (%N) 5.25% (Fail)5.46% (Pass)

qNMR Purity (wt%) 96.5%99.7%Matches EA stoichiometry
Conclusion Hydrate/Solvate detected High Purity Confirmed

Analyst Note: Sample A passed HPLC because water is transparent to UV detection. However, EA and qNMR correctly identified that the sample was only 96.5% active ingredient by weight.

Recommended Protocols
Protocol 1: Elemental Analysis Workflow (High Precision)

Instrument: Thermo FlashSmart or Elementar vario EL cube.

  • Pre-treatment (Critical): Dry 50 mg of sample in a vacuum oven at

    
    C for 4 hours to remove surface moisture.
    
  • Weighing: Weigh 2.0–3.0 mg (

    
     mg) into a tin capsule using a microbalance.
    
    • Tip: If the sample is static, use an anti-static gun.

  • Combustion Aid: Add 5–10 mg of Tungsten Oxide (

    
    ) or Vanadium Pentoxide (
    
    
    
    ) to the capsule.
    • Reason: This ensures complete oxidation of the refractory aromatic rings and prevents char formation.

  • Calibration: Run K-factor calibration using Acetanilide or Sulfanilamide (CRM).

  • Run Sequence: Blank

    
     Blank 
    
    
    
    Standard
    
    
    Sample
    
    
    Sample
    
    
    Standard (Drift Check).
Protocol 2: qNMR Workflow (Absolute Purity)

Instrument: 400 MHz (or higher) NMR.

  • Internal Standard (IS): Select Maleic Acid (TraceCERT®) or 1,3,5-Trimethoxybenzene .

    • Requirement: IS signals must not overlap with the aromatic region (6.5–8.0 ppm) or the acetyl methyl group (~2.1 ppm) of the analyte.

  • Preparation: Weigh ~10 mg of analyte and ~5 mg of IS directly into the NMR tube. Record weights to 0.01 mg precision.

  • Solvent: Dissolve in DMSO-

    
     (ensures solubility of the carboxylic acid).
    
  • Acquisition:

    • Pulse angle:

      
      
      
    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30–60 seconds).
    • Scans: 16 or 32.

Decision Logic & Workflow

The following diagram illustrates the decision process for certifying the purity of this compound.

PurityWorkflow Start Crude Sample This compound Drying Vacuum Drying (60°C, 4h) Start->Drying HPLC HPLC-UV Analysis Drying->HPLC Decision1 Purity > 98%? HPLC->Decision1 Area % EA Elemental Analysis (CHN) (Combustion) Decision1->EA Yes (>98%) ResultFail FAIL: Recrystallize Decision1->ResultFail No (<98%) ResultPass PASS: Validated Standard (Correct Stoichiometry) EA->ResultPass Within ±0.4% CheckWater Check for Solvates/Hydrates (TGA or KF) EA->CheckWater Deviant H% or C% qNMR qNMR Analysis (Absolute Quant) qNMR->ResultPass Mass Balance Confirmed CheckWater->qNMR Quantify Solvent/Water

Figure 1: Integrated analytical workflow for validating organic acid intermediates. Note the critical role of EA in confirming stoichiometry after initial HPLC screening.

Critical Analysis: When to Use Which?

FeatureElemental Analysis (EA) qNMR HPLC-UV
Primary Utility Bulk Stoichiometry & Formula ConfirmationAbsolute Purity (w/w%) & Solvent QuantTrace Organic Impurity Profiling
Sample Requirement 2–5 mg (Destructive)10–20 mg (Non-destructive)<1 mg (Destructive)
Blind Spots Cannot identify what the impurity is.Low sensitivity for trace impurities (<0.1%).Invisible to water, salts, and inorganic residues.
Cost/Run LowHigh (Instrument time + Deuterated solvents)Medium
Regulatory Status Required for New Chemical Entities (J. Med. Chem).Accepted as orthogonal validation (FDA/EMA).Mandatory for batch release.
Expert Recommendation

For This compound , the carboxylic acid group makes it prone to forming hydrates.

  • Routine QC: Use HPLC to ensure no degradation products (deacetylation or decarboxylation) are present.

  • Standard Certification: You MUST use Elemental Analysis . If the Carbon value is low (

    
    ) and Hydrogen is high (
    
    
    
    ), your sample is wet. HPLC will not tell you this. Use EA to validate the drying process.

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • NIST Chemistry WebBook. (2023). Benzoic acid, 2-(phenylamino)- Data. National Institute of Standards and Technology. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • FDA. (2006). Q3A(R2) Impurities in New Drug Substances. U.S. Food and Drug Administration. [Link]

Differential Scanning Calorimetry (DSC) curves for 2-[(4-Acetylphenyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Differential Scanning Calorimetry (DSC) curves for 2-[(4-Acetylphenyl)amino]benzoic acid Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the thermal behavior of This compound (CAS: 23600-82-0), a functionalized N-phenylanthranilic acid scaffold used in medicinal chemistry and organic synthesis.

Unlike standard commercial NSAIDs (e.g., Mefenamic Acid), this compound serves primarily as a structural intermediate. Consequently, its Differential Scanning Calorimetry (DSC) profile is critical for two purposes: purity verification (detecting unreacted 4-aminoacetophenone) and polymorph screening . This guide compares its theoretical and observed thermal properties against established fenamic acid standards to aid researchers in material characterization.

Material Profile & Theoretical Thermal Behavior

To interpret the DSC curve accurately, one must understand the structural drivers of the crystal lattice energy.

  • Compound: this compound[1]

  • Molecular Formula: C₁₅H₁₃NO₃

  • Molecular Weight: 255.27 g/mol

  • Structural Class: Fenamate (N-phenylanthranilic acid derivative)

Structural Impact on Melting Point (The "Acetyl Effect")

The introduction of a para-acetyl group on the aniline ring significantly alters the thermal profile compared to the parent molecule, N-phenylanthranilic acid.

FeatureImpact on DSC Curve
H-Bond Acceptor The acetyl carbonyl (C=O) introduces a new site for intermolecular hydrogen bonding, likely increasing the melting point and enthalpy of fusion (

) compared to the unsubstituted parent.
Electron Withdrawal The acetyl group pulls electron density, increasing the acidity of the N-H proton. This strengthens the intramolecular N-H···O=C (acid) bond, a hallmark of fenamates, stabilizing the structure.
Planarity Unlike Mefenamic acid (where steric methyl groups force a twisted conformation), the 4-acetyl group allows for a more planar stacking, potentially leading to higher crystallinity and sharper melting endotherms.
Comparative Analysis: Product vs. Alternatives

The following table contrasts the subject compound with its parent scaffold and a clinical standard (Mefenamic Acid) to establish a baseline for thermal performance.

Table 1: Comparative Thermal Properties

ParameterSubject Compound this compoundStandard 1 (Parent) N-Phenylanthranilic AcidStandard 2 (Drug) Mefenamic Acid
CAS Number 23600-82-091-40-761-68-7
Melting Range ~200–225°C (Predicted) *183–185°C230–231°C
DSC Onset Expect sharp onset >195°C~182°C~229°C
Key Impurity 4-Aminoacetophenone (MP: 106°C)Aniline2,3-Xylidine
Thermal Stability High (Acetyl group stabilizes)ModerateHigh

*Note: Exact melting point depends on the specific polymorph crystallized. The predicted range is based on the structural stiffening effect of the acetyl group relative to the parent.

DSC Analysis & Curve Interpretation

When analyzing this compound, the DSC curve typically exhibits specific features that validate identity and purity.

A. The Melting Endotherm
  • Primary Feature: A sharp endothermic peak corresponding to the solid-liquid transition.

  • Onset Temperature (

    
    ):  This is the critical quality attribute. For high-purity samples (>99%), the onset should be steep. A broadened onset indicates the presence of impurities or amorphous content.
    
  • Peak Temperature (

    
    ):  Represents the point of maximum heat absorption.
    
B. Impurity Detection (The "Precursor Check")

The most common synthesis route involves the Ullmann coupling of 2-chlorobenzoic acid with 4-aminoacetophenone.

  • Impurity Marker: If the reaction is incomplete, a small endothermic peak will appear at 104–106°C , corresponding to unreacted 4-aminoacetophenone.

  • Action: If this peak is visible, recrystallization (typically from ethanol or acetic acid) is required.

C. Decomposition
  • Exotherm: Immediately following the melt (typically >250°C), an erratic exothermic baseline shift may occur, indicating decarboxylation (loss of CO₂).

Experimental Protocol

To generate reproducible data comparable to the standards above, follow this validated protocol.

Equipment: Heat Flux DSC (e.g., TA Instruments Q-Series or Mettler Toledo DSC 3+)

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh 2–4 mg of the dried sample into a Tzero aluminum pan.

    • Ensure the sample is in fine powder form to maximize thermal contact.

    • Crimping: Use a pinhole lid (non-hermetic) to allow any trapped volatiles/moisture to escape before the melt, preventing "fake" endotherms.

  • Atmosphere:

    • Purge Gas: Dry Nitrogen (

      
      ) at 50 mL/min .
      
    • Reasoning: Nitrogen prevents oxidative degradation during the heating ramp.

  • Thermal Cycle:

    • Equilibrate: 40°C.

    • Ramp: Heat at 10°C/min to 260°C.

    • Note: Do not exceed 270°C to avoid fouling the cell with decomposition products.

  • Data Processing:

    • Integrate the melting peak using a linear baseline.

    • Report

      
       (extrapolated onset temperature) and Normalized Enthalpy (J/g).
      
Visualization of Thermal Logic

The following diagrams illustrate the decision-making process for characterizing this compound and the structural logic behind the thermal comparison.

Figure 1: DSC Characterization Workflow

DSC_Workflow Start Sample: this compound RunDSC Run DSC (10°C/min, N2) Start->RunDSC Analyze Analyze Thermogram RunDSC->Analyze CheckImpurity Peak at ~106°C? Analyze->CheckImpurity ImpurityFound Impurity: 4-Aminoacetophenone Action: Recrystallize CheckImpurity->ImpurityFound Yes CheckMelt Main Endotherm >185°C? CheckImpurity->CheckMelt No Valid Valid Product (Record Onset & Enthalpy) CheckMelt->Valid Yes Invalid Identity Suspect (Check NMR/MS) CheckMelt->Invalid No

Caption: Workflow for validating purity and identity using DSC thermal markers.

Figure 2: Structure-Property Relationship (Melting Point)

SPR_Logic Parent N-Phenylanthranilic Acid (MP ~184°C) Factor1 + Acetyl Group (H-Bonding/Rigidity) Parent->Factor1 Factor2 + Methyl Groups (Steric Bulk) Parent->Factor2 Target This compound (MP >195°C Predicted) Standard Mefenamic Acid (MP ~230°C) Factor1->Target Increases MP Factor2->Standard Increases MP significantly

Caption: Comparison of structural modifications and their impact on the melting point of fenamates.

References
  • Royal Society of Chemistry . "Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid." CrystEngComm, 2021. Available at: [Link]

  • National Institutes of Health (NIH) . "2-Methyl-4-[(4-methylphenyl)amino]benzoic acid: Synthesis and crystallization." PubMed Central. Available at: [Link]

  • Shimadzu . "Interactions between Benzoic Acid and Magnesium Oxide (DSC Analysis)." Application News. Available at: [Link]

Sources

Safety Operating Guide

2-[(4-Acetylphenyl)amino]benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Disposal Directive

For researchers and facility managers handling 2-[(4-Acetylphenyl)amino]benzoic acid (also known as N-(4-acetylphenyl)anthranilic acid), the default disposal pathway is High-Temperature Incineration .

  • Solids: Do NOT dispose of in municipal trash. Segregate into "Solid Organic Waste" drums.

  • Liquids: Do NOT pour down the drain. This compound has poor water solubility and potential aquatic toxicity. Segregate into "Non-Halogenated Organic Solvent" waste.

  • Cleaning: Use ethanol or a dilute basic solution (e.g., 0.1M NaOH) to solubilize residues before washing glassware.

Chemical Profile & Hazard Identification

To ensure safe handling, one must understand the physicochemical properties that dictate this compound's behavior in waste streams.

PropertyData / CharacteristicOperational Implication
Chemical Structure Anilinobenzoic acid derivative (Anthranilic acid scaffold)Contains both acidic (-COOH) and basic (-NH-) moieties, but behaves primarily as a weak acid.[1]
Solubility (Water) Low / Insoluble (Neutral pH)High Risk of Clogging: Will precipitate in aqueous drains if not converted to a salt.
Solubility (Organic) Soluble in DMSO, Ethanol, MethanolUse these solvents for equipment cleaning.[1]
Solubility (pH Dep.) Soluble in dilute base (pH > 8)Can be solubilized with NaOH or KOH for liquid disposal.
Combustibility Combustible Solid (Class IIIB)Suitable for energy recovery incineration.
Hazard Class (GHS) Irritant (Skin/Eye), Aquatic Toxicity (Predicted)Requires PPE (Nitrile gloves, safety glasses) during disposal.

Expert Insight: As a derivative of anthranilic acid, this compound shares structural similarities with fenamate NSAIDs. While specific toxicological data may be sparse, we apply the Precautionary Principle : treat as a potential aquatic toxin and sensitizer.

Detailed Disposal Protocols

Protocol A: Solid Waste (Primary Substance)

Applicability: Expired pure chemicals, reaction byproducts, filter cakes.[1]

  • Segregation: Place the solid material into a wide-mouth high-density polyethylene (HDPE) or glass container.

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent: this compound.

    • Hazard Checkboxes: [x] Irritant [x] Toxic (Precautionary).

  • Bulking: This material is compatible with other Non-Halogenated Organic Solids . It can be bulked with other solid organic acids (e.g., benzoic acid derivatives) unless specific side-reactions are known.

  • Final Disposition: Transfer to the facility's EHS accumulation area for off-site incineration .

Protocol B: Liquid Waste (Mother Liquors & Solutions)

Applicability: Reaction mixtures, HPLC effluents, dissolved stocks.[1]

  • Characterization: Determine the solvent base.

    • If Organic Solvent (EtOH, DMSO, DCM): Dispose of in the Organic Solvent Waste stream. Segregate Halogenated vs. Non-Halogenated based on the solvent used.

    • If Aqueous (Basic/Acidic): Do not neutralize and dump. Collect as Aqueous Chemical Waste .

  • Precipitation Check: If mixing an acidic aqueous waste stream with this compound (which may be in a basic solution), be aware that precipitation may occur , creating sludge.

    • Best Practice: Keep this specific waste stream separate or ensure the final mixture remains basic (pH > 9) to keep the compound in its soluble carboxylate salt form.

Protocol C: Contaminated Debris

Applicability: Weigh boats, pipette tips, gloves, paper towels.[1]

  • Bagging: Collect all dry, contaminated debris in a clear, chemically resistant plastic bag (4-6 mil thickness).

  • Containerization: Place the bag into the "Solid Hazardous Debris" drum.

  • Sharps: If needles or glass slides are contaminated, they must go into a Hard-Sided Sharps Container labeled for chemical incineration, not standard biohazard autoclaving.

Decontamination & Cleaning Logic

Because this compound is insoluble in water, standard soap and water washing is ineffective and will lead to residue buildup.

The "Solubility Switch" Method:

  • Initial Rinse: Rinse glassware with Ethanol or Acetone . The compound will dissolve immediately. Collect this rinse as Organic Waste.

  • Secondary Rinse (Optional): If organic solvents are restricted, use a 0.1 M NaOH (Sodium Hydroxide) solution.

    • Mechanism:[1] The base deprotonates the carboxylic acid group (

      
      ), rendering the molecule water-soluble.[1]
      
  • Final Wash: Proceed with standard detergent and water wash.

Waste Stream Decision Tree

The following diagram illustrates the logical flow for disposing of this specific compound, ensuring compliance and safety.

DisposalFlow cluster_legend Process Key Start Waste Material: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris SolidBin Container: Wide-Mouth HDPE Label: Non-Halogenated Organic Solid Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Debris->SolidBin Incineration Final Disposal: High-Temp Incineration SolidBin->Incineration OrgSolvent Organic Solvent (DMSO, EtOH, etc.) SolventCheck->OrgSolvent AqSolvent Aqueous Solution SolventCheck->AqSolvent OrgBin Container: Solvent Carboy (Halogenated or Non-Halogenated) OrgSolvent->OrgBin AqBin Container: Aqueous Waste (Maintain pH > 9 to prevent precip) AqSolvent->AqBin OrgBin->Incineration AqBin->Incineration Key1 Decision Point Key2 Action Step

Figure 1: Decision logic for segregating this compound waste streams to prevent drain clogging and environmental release.

Regulatory & Compliance Notes

  • RCRA (USA): This specific chemical is not typically listed on the EPA's P-list or U-list. However, it should be characterized under D001 (Ignitable) if mixed with flammable solvents, or as Non-Regulated Hazardous Waste due to its potential toxicity.[1]

  • European Waste Code (EWC): Recommend code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

  • Drain Disposal: Strictly PROHIBITED . The aromatic amine structure poses risks to aquatic microorganisms and can pass through standard municipal treatment plants.

References

  • PubChem. (n.d.).[2] Anthranilic acid, N-(m-acetylphenyl)- (Compound Summary). National Library of Medicine. Retrieved February 15, 2026, from [Link][1]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 15, 2026, from [Link][1]

Sources

Personal protective equipment for handling 2-[(4-Acetylphenyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Handling Guide: 2-[(4-Acetylphenyl)amino]benzoic acid

CAS: 23600-82-0 | Formula: C₁₅H₁₃NO₃ | MW: 255.27 g/mol Synonyms: N-(4-Acetylphenyl)anthranilic acid; 2-(4-Acetylanilino)benzoic acid

Part 1: Executive Safety Summary & Risk Assessment

As a Senior Application Scientist, I must emphasize that while this compound is a versatile scaffold in drug discovery—often serving as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) or kinase inhibitors—it must be handled with the rigor reserved for bioactive intermediates.

The "Fenamate" Warning: Structurally, this compound belongs to the N-phenylanthranilic acid class (fenamates). Compounds in this class (e.g., Mefenamic acid) are biologically active COX inhibitors. Therefore, you must treat this substance as a potential reproductive toxin and specific organ toxicant until specific toxicological data proves otherwise.

GHS Hazard Classification (Inferred from Class Analogues):

  • Warning: Bioactive Substance.

  • H302: Harmful if swallowed.[1]

  • H315/H319: Causes skin and serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation (Solid powder risk).[1][2]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The acetyl group on the phenyl ring increases lipophilicity compared to the parent anthranilic acid, potentially enhancing dermal absorption.

Hazard Category Required PPE Technical Rationale
Respiratory N95 (Minimum) ; P100/N100 for >1g handling.Fine organic powders (fenamates) are electrostatic and easily aerosolized. Inhalation allows direct systemic entry, bypassing first-pass metabolism.
Dermal (Hands) Double Nitrile Gloves (Outer: 0.11mm, Inner: 0.06mm).Latex is insufficient. The lipophilic nature of N-aryl anthranilic acids allows permeation through natural rubber. Change outer gloves immediately upon contamination.
Ocular Chemical Splash Goggles (ANSI Z87.1).Safety glasses are inadequate for powders. If dust enters the eye, the acidic nature (benzoic acid moiety) causes immediate, severe irritation.
Body Tyvek® Lab Coat (or similar non-woven).Cotton coats trap dust in fibers, creating a secondary exposure source during laundering. Use disposable sleeves for high-volume weighing.

Part 3: Operational Protocols

Storage & Stability
  • Condition: Store at 2–8°C (Refrigerated).

  • Atmosphere: Keep under inert gas (Argon/Nitrogen). The secondary amine (aniline bridge) is susceptible to slow oxidation, and the acetyl group can undergo hydrolysis if exposed to moisture over time.

  • Container: Amber glass vials to prevent photodegradation.

Safe Weighing Workflow (Step-by-Step)

This protocol minimizes static charge, a common issue with dry anthranilic acid derivatives.

  • Preparation: Place an ionizing fan or anti-static gun inside the fume hood.

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation (hydrolysis risk).

  • Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if the powder appears "fluffy" or charged, as this causes scattering.

  • Containment: Weigh directly into the final reaction vessel or a tared glass vial. Avoid weighing papers; use weighing boats with a funnel neck.

  • Decontamination: Wipe the balance area with a tissue dampened in Ethanol (EtOH) immediately after use.

Solubilization Strategy
  • Primary Solvent: DMSO (Dimethyl sulfoxide). Solubility is generally high (>10 mg/mL).

  • Secondary Solvents: Ethanol (warm), DMF.

  • Caution: Dissolution in DMSO can be slightly exothermic. Add solvent slowly.

  • Precipitation Risk: When diluting into aqueous buffers (e.g., for biological assays), this compound may precipitate if the concentration exceeds 100 µM. Perform a serial dilution test first.

Part 4: Visualization of Safety Logic

Diagram 1: Operational Workflow

This flowchart illustrates the critical decision points during the handling process to prevent contamination and degradation.[2][3][4]

HandlingWorkflow Storage Storage (2-8°C, Argon) Equilibrate Equilibrate to RT (Prevent Condensation) Storage->Equilibrate 30 mins Weighing Weighing (Hood) Use Anti-Static Gun Equilibrate->Weighing Dry Air Solubilization Solubilization (DMSO/EtOH) Weighing->Solubilization Slow Addn. Waste Disposal (Solid/Liquid Incineration) Weighing->Waste Spills Solubilization->Waste Excess

Caption: Operational workflow emphasizing the critical equilibration step to prevent moisture-induced hydrolysis.

Diagram 2: Emergency Response Decision Tree

Logic for managing spills based on the physical state of the contaminant.

SpillResponse Start Spill Detected Type Identify State Start->Type Dry Dry Powder Type->Dry Wet Solution (DMSO/EtOH) Type->Wet ActionDry Cover with Wet Paper Towel (Prevent Dust) Dry->ActionDry ActionWet Absorb with Vermiculite (Do not use combustible paper) Wet->ActionWet Disposal Bag as Hazardous Waste (Label: Toxic/Irritant) ActionDry->Disposal ActionWet->Disposal

Caption: Decision logic for spill cleanup. Note the prohibition of dry sweeping for powders to prevent aerosolization.

Part 5: Emergency & Disposal Plan

1. Exposure Response:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen may be required. Alert medical personnel to potential NSAID sensitivity.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol on skin, as it may enhance absorption of the compound.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids. The benzoic acid moiety can cause corneal damage if not rinsed promptly.

2. Waste Disposal:

  • Solid Waste: Collect in a dedicated "Solid Toxic" container.

  • Liquid Waste: DMSO solutions must be segregated into "Halogen-Free Organic Solvents" (unless mixed with halogenated solvents).

  • Destruction: Incineration is the only approved method for final destruction to ensure the breakdown of the aromatic rings.

References

  • National Center for Biotechnology Information (PubChem). (2024). Compound Summary: Fenamic Acid Derivatives (Class Analogues). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Handling Potent Compounds. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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